molecular formula C6H12O2 B1172607 2,4-Dimethyl-1,3-dioxane CAS No. 15042-59-8

2,4-Dimethyl-1,3-dioxane

Cat. No.: B1172607
CAS No.: 15042-59-8
M. Wt: 116.16 g/mol
InChI Key: VREPYGYMOSZTKJ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1,3-dioxane, also known as this compound, is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4-dimethyl-1,3-dioxane
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InChI

InChI=1S/C6H12O2/c1-5-3-4-7-6(2)8-5/h5-6H,3-4H2,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VREPYGYMOSZTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
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DSSTOX Substance ID

DTXSID40870769
Record name 2,4-Dimethyl-1,3-dioxane
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Molecular Weight

116.16 g/mol
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CAS No.

766-20-1, 15042-59-8
Record name 2,4-Dimethyl-1,3-dioxane
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Record name 1,3-Dioxane, 2,4-dimethyl-
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Record name cis-2,4-Dimethyl-1,3-dioxane
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Record name 2,4-Dimethyl-m-dioxane
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Record name 2,4-dimethyl-1,3-dioxane
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Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,4-Dimethyl-1,3-dioxane, including its chemical and physical properties, synthesis, and safety information. The data is presented to be a key resource for laboratory and research applications.

Chemical Identity and Properties

This compound is a heterocyclic organic compound. It is recognized as a natural product found in sources such as papaya fruit and Amomum nilgiricum.[1][2][3] Its chemical structure consists of a six-membered dioxane ring with two methyl substituents at positions 2 and 4.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 766-20-1[1][2][4][5][6][7][8]
Molecular Formula C₆H₁₂O₂[1][2][4][5][8]
Molecular Weight 116.16 g/mol [1][2][4][5][8]
Appearance Colorless to pale yellow clear liquid[1][7][8]
Boiling Point 116.5 - 118 °C[1][2]
Density 0.94 g/cm³[2]
Refractive Index 1.4120 - 1.4160[2]
Flash Point 24 - 29.9 °C[1][2]
Water Solubility 13970 mg/L at 25 °C (estimated)[1]
Purity >98.0% (GC) available commercially[7][8]

Synthesis Protocol

A general method for the synthesis of dimethyl dioxanes involves the acid-catalyzed reaction of an appropriate diol with an aldehyde or ketone. For this compound, a common laboratory-scale synthesis involves the reaction of 1,3-butanediol (B41344) with acetaldehyde (B116499).

Experimental Protocol: Acid-Catalyzed Synthesis of this compound

Materials:

  • 1,3-Butanediol

  • Acetaldehyde

  • Anhydrous acidic catalyst (e.g., p-toluenesulfonic acid or a strong acid ion-exchange resin)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Apparatus for distillation and a Dean-Stark trap or similar setup for water removal

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, combine 1,3-butanediol and the chosen anhydrous solvent.

  • Catalyst Addition: Add a catalytic amount of the acid catalyst to the mixture.

  • Reagent Addition: Slowly add acetaldehyde to the stirring mixture. The reaction is typically exothermic, so controlled addition may be necessary.

  • Reaction and Water Removal: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the acid catalyst by washing the organic phase with a saturated aqueous solution of sodium bicarbonate, followed by water.

    • Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can then be purified by fractional distillation to obtain pure this compound.

For a related synthesis, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane can be prepared from biacetyl, serving as a stable precursor for further reactions.[9]

SynthesisWorkflow Reactants 1,3-Butanediol + Acetaldehyde ReactionVessel Reaction Mixture in Anhydrous Solvent Reactants->ReactionVessel Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->ReactionVessel Reflux Reflux with Water Removal (Dean-Stark) ReactionVessel->Reflux Workup Neutralization, Washing, and Drying Reflux->Workup Purification Fractional Distillation Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is classified as a flammable liquid and a dangerous good for transport.[4][10] Appropriate safety precautions must be taken when handling this chemical.

Table 2: GHS Hazard Information

HazardDescription
Signal Word Danger
Pictograms 🔥 (Flammable)
Hazard Statements H226: Flammable liquid and vapor.[10]
Precautionary Statements P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[10] P264: Wash hands and skin thoroughly after handling.[11] P280: Wear protective gloves/protective clothing/eye protection/face protection.[11] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[11] P403+P235: Store in a well-ventilated place. Keep cool.[11] P501: Dispose of contents/container in accordance with local regulations.[11]

Handling and Storage Recommendations:

  • Handle in a well-ventilated area, preferably in a fume hood.[10][11]

  • Use non-sparking tools and take measures to prevent electrostatic discharge.[11][12]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place away from heat and ignition sources.[11]

  • Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and flame-retardant clothing.[10][11]

  • Avoid contact with skin and eyes, and avoid inhalation of vapors.[10][11] In case of contact, rinse the affected area with plenty of water.[11][12] If inhaled, move to fresh air.[11][12]

Like other ethers, there is a potential for peroxide formation upon prolonged storage, especially in the presence of air and light.[13] It is advisable to test for peroxides before distillation if the compound has been stored for an extended period.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,4-Dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the cis and trans isomers of 2,4-dimethyl-1,3-dioxane (B1663926). Due to the limited availability of specific experimental spectral data in the public domain, this document focuses on a theoretical prediction and interpretation based on established NMR principles and data from related 1,3-dioxane (B1201747) structures. This guide is intended for researchers, scientists, and professionals in drug development and organic chemistry who require a detailed understanding of the NMR characteristics of substituted 1,3-dioxanes.

Introduction

This compound is a heterocyclic organic compound that can exist as two diastereomers: cis and trans. The spatial orientation of the two methyl groups significantly influences the magnetic environments of the ring's protons and carbons, leading to distinct NMR spectra for each isomer. Understanding these spectral differences is crucial for the stereochemical assignment and conformational analysis of this and related molecules. This guide will delve into the predicted ¹H and ¹³C NMR spectra of both isomers, presented in a clear and comparative format.

Molecular Structure and Stereoisomerism

The conformational preference of the 1,3-dioxane ring is a chair form. The positions of the methyl groups at C2 and C4 can be either axial (ax) or equatorial (eq), giving rise to the cis and trans isomers.

  • cis-2,4-Dimethyl-1,3-dioxane: In the most stable chair conformation, both methyl groups are in the equatorial position to minimize steric strain.

  • trans-2,4-Dimethyl-1,3-dioxane: In the most stable chair conformation, one methyl group is equatorial and the other is axial.

The following diagrams illustrate the chair conformations of the cis and trans isomers.

cis_2_4_dimethyl_1_3_dioxane cluster_cis cis-2,4-Dimethyl-1,3-dioxane C2 O3 C2->O3 C2_Me C2->C2_Me C4 C5 C4->C5 C4_Me C4->C4_Me C6 C5->C6 O1 C6->O1 O1->C2 O3->C4 C2_label C4_label C5_label C6_label O1_label O3_label

Caption: Chair conformation of cis-2,4-dimethyl-1,3-dioxane.

trans_2_4_dimethyl_1_3_dioxane cluster_trans trans-2,4-Dimethyl-1,3-dioxane C2 O3 C2->O3 C2_Me_ax C2->C2_Me_ax C4 C5 C4->C5 C4_Me_eq C4->C4_Me_eq C6 C5->C6 O1 C6->O1 O1->C2 O3->C4 C2_label C4_label C5_label C6_label O1_label O3_label

Caption: Chair conformation of trans-2,4-dimethyl-1,3-dioxane.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts (δ) are influenced by the electronic environment and spatial orientation of the protons. Protons in axial positions are typically shielded compared to their equatorial counterparts.

Predicted ¹H NMR Data for cis-2,4-Dimethyl-1,3-dioxane

In the cis isomer, with both methyl groups equatorial, the ring protons will have distinct chemical shifts.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J) (Hz)Integration
H-2 (axial)~4.6 - 4.8q~5.01H
H-4 (axial)~3.8 - 4.0m-1H
H-5eq~1.8 - 2.0m-1H
H-5ax~1.2 - 1.4m-1H
H-6eq~4.0 - 4.2m-1H
H-6ax~3.4 - 3.6m-1H
2-CH₃ (eq)~1.2 - 1.3d~5.03H
4-CH₃ (eq)~1.1 - 1.2d~6.53H
Predicted ¹H NMR Data for trans-2,4-Dimethyl-1,3-dioxane

The trans isomer will exhibit different chemical shifts due to the axial methyl group at C2. The axial methyl group will cause a significant shielding effect on the syn-axial protons at C4 and C6.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J) (Hz)Integration
H-2 (equatorial)~4.9 - 5.1q~5.01H
H-4 (axial)~3.7 - 3.9m-1H
H-5eq~1.9 - 2.1m-1H
H-5ax~1.3 - 1.5m-1H
H-6eq~4.1 - 4.3m-1H
H-6ax~3.3 - 3.5m-1H
2-CH₃ (ax)~1.3 - 1.4d~5.03H
4-CH₃ (eq)~1.1 - 1.2d~6.53H

Predicted ¹³C NMR Spectral Data

The ¹³C NMR chemical shifts are also sensitive to the stereochemistry of the molecule. The γ-gauche effect, where a substituent causes shielding of a carbon three bonds away in a gauche conformation, is particularly important in distinguishing the isomers.

Predicted ¹³C NMR Data for cis-2,4-Dimethyl-1,3-dioxane
Carbon AssignmentPredicted δ (ppm)
C-2~98 - 100
C-4~70 - 72
C-5~34 - 36
C-6~65 - 67
2-CH₃~21 - 23
4-CH₃~22 - 24
Predicted ¹³C NMR Data for trans-2,4-Dimethyl-1,3-dioxane

The axial methyl group at C2 in the trans isomer will cause a shielding (upfield shift) of the C4 and C6 carbons due to the γ-gauche effect.

Carbon AssignmentPredicted δ (ppm)
C-2~93 - 95
C-4~65 - 67
C-5~33 - 35
C-6~60 - 62
2-CH₃~19 - 21
4-CH₃~22 - 24

Experimental Protocols

The following provides a general methodology for acquiring high-resolution ¹H and ¹³C NMR spectra for compounds such as this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

¹H NMR Spectroscopy
  • Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time (AQ): Typically 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Number of Scans (NS): 8 to 16 scans for a sample of this concentration.

    • Spectral Width (SW): A range of approximately 12-16 ppm.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Apply baseline correction.

    • Integrate all signals.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy
  • Instrument Setup: Use the same sample and maintain the lock and shim settings.

  • Acquisition Parameters:

    • Spectrometer Frequency: 100 MHz or higher (corresponding to the ¹H frequency).

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 128 to 1024 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.

    • Spectral Width (SW): A range of approximately 220-250 ppm.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Apply baseline correction.

    • Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

Logical Workflow for Stereochemical Assignment

The following diagram outlines the logical workflow for assigning the stereochemistry of this compound using the predicted NMR data.

stereochem_assignment start Obtain ¹H and ¹³C NMR Spectra h1_analysis Analyze ¹H NMR Spectrum - Chemical shifts of H-2 and 2-CH₃ - Coupling constants start->h1_analysis c13_analysis Analyze ¹³C NMR Spectrum - Chemical shifts of C-2, C-4, C-6 - Presence of γ-gauche effect start->c13_analysis compare_cis Compare with Predicted Data for cis-Isomer - H-2 (ax): ~4.6-4.8 ppm - C-2: ~98-100 ppm h1_analysis->compare_cis compare_trans Compare with Predicted Data for trans-Isomer - H-2 (eq): ~4.9-5.1 ppm - C-2: ~93-95 ppm (shielded) - C-4, C-6 shielded h1_analysis->compare_trans c13_analysis->compare_cis c13_analysis->compare_trans assign_cis Assign cis-Stereochemistry compare_cis->assign_cis assign_trans Assign trans-Stereochemistry compare_trans->assign_trans

Caption: Workflow for stereochemical assignment of this compound.

Conclusion

This technical guide provides a detailed theoretical framework for the ¹H and ¹³C NMR spectral analysis of cis- and trans-2,4-dimethyl-1,3-dioxane. The predicted data, based on fundamental NMR principles, highlights the key spectral differences arising from the distinct stereochemistry of the two isomers. The provided experimental protocols offer a standardized approach for obtaining high-quality NMR data for this class of compounds. This guide serves as a valuable resource for the structural elucidation and conformational analysis of substituted 1,3-dioxanes in academic and industrial research settings.

Mass Spectrometry Analysis of 2,4-Dimethyl-1,3-dioxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 2,4-Dimethyl-1,3-dioxane, a cyclic acetal (B89532) of interest in various chemical and pharmaceutical research areas. This document details the expected fragmentation patterns under electron ionization (EI), presents quantitative data from mass spectral analysis, and outlines a representative experimental protocol for its determination via Gas Chromatography-Mass Spectrometry (GC-MS).

Electron Ionization Mass Spectrum and Fragmentation

Under standard 70 eV electron ionization, this compound undergoes characteristic fragmentation, providing a unique mass spectrum that can be used for its identification and quantification. The fragmentation patterns are influenced by the presence of the two oxygen atoms and the methyl substituents on the dioxane ring.

Quantitative Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

m/zRelative Intensity (%)Proposed Fragment Ion
43100[C2H3O]+ or [C3H7]+
4455[C2H4O]+•
4595[C2H5O]+
5520[C3H3O]+ or [C4H7]+
5630[C3H4O]+•
7115[C4H7O]+
735[C3H5O2]+
10135[M - CH3]+
1165[M]+• (Molecular Ion)
Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion ([M]+•) with a theoretical m/z of 116. Due to the inherent instability of the cyclic acetal structure upon ionization, the molecular ion peak is often of low abundance. The subsequent fragmentation follows several key pathways, primarily involving the cleavage of the dioxane ring and the loss of substituents. The proposed major fragmentation pathways are visualized in the diagram below.

Fragmentation_Pathway M This compound [C6H12O2]+• m/z = 116 frag101 [M - CH3]+ m/z = 101 M->frag101 - •CH3 frag43 [C2H3O]+ m/z = 43 (Base Peak) M->frag43 Ring Cleavage frag71 [C4H7O]+ m/z = 71 frag101->frag71 - CH2O frag45 [C2H5O]+ m/z = 45 frag101->frag45 - C3H4O

Proposed fragmentation pathway of this compound under EI-MS.

Experimental Protocol: GC-MS Analysis

The following is a representative protocol for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system. This protocol is based on established methods for the analysis of similar volatile and semi-volatile organic compounds, including other dioxanes.[2][3][4]

Sample Preparation

For analysis of this compound in a liquid matrix (e.g., a reaction mixture or a formulation), a simple dilution is typically sufficient.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of 1 mg/mL. Perform serial dilutions to create a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Dilution: Dilute the sample containing this compound with the chosen solvent to bring the expected concentration within the calibration range. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.

Instrumentation and Conditions

A standard capillary GC-MS system is recommended for this analysis.

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio of 20:1 for higher concentrations.

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or mid-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Full scan from m/z 40 to 200 for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used, monitoring the ions at m/z 43, 45, and 101.

Data Analysis
  • Identification: The identification of this compound is confirmed by comparing the retention time of the analyte peak in the sample chromatogram with that of a known standard, and by matching the acquired mass spectrum with a reference spectrum from a library (e.g., NIST).

  • Quantification: A calibration curve is constructed by plotting the peak area of the target ion (e.g., m/z 43 or 101) against the concentration of the prepared standards. The concentration of this compound in the unknown sample is then determined from this calibration curve.

Experimental Workflow Visualization

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection dilution Dilution / Extraction sample->dilution gc_injection GC Injection dilution->gc_injection standard Standard Preparation gc_separation Chromatographic Separation gc_injection->gc_separation ms_ionization Electron Ionization (70 eV) gc_separation->ms_ionization ms_detection Mass Detection (Scan or SIM) ms_ionization->ms_detection identification Compound Identification (Retention Time & Mass Spectrum) ms_detection->identification quantification Quantification (Calibration Curve) identification->quantification report Final Report quantification->report

General workflow for the GC-MS analysis of this compound.

References

Conformational Analysis of 2,4-Dimethyl-1,3-dioxane Stereoisomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the conformational landscape of the stereoisomers of 2,4-dimethyl-1,3-dioxane (B1663926). A thorough understanding of the three-dimensional structure and energetics of these isomers is crucial for applications in stereoselective synthesis, medicinal chemistry, and materials science, where molecular geometry dictates reactivity and biological activity. This document outlines the fundamental principles governing the conformational preferences, presents available quantitative data, details experimental and computational methodologies for their analysis, and provides visual representations of key concepts.

Introduction to the Stereoisomers and Conformational Basics

This compound exists as two stereoisomers: cis and trans. The conformational behavior of these isomers is primarily dictated by the preference of the 1,3-dioxane (B1201747) ring to adopt a chair conformation, which minimizes torsional and angle strain. Within the chair conformation, substituents can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by a combination of steric and stereoelectronic effects, most notably the anomeric effect.

The cis-isomer has both methyl groups on the same face of the ring, leading to a diequatorial or a diaxial arrangement in the chair conformation. The trans-isomer has the methyl groups on opposite faces, resulting in an axial-equatorial or equatorial-axial arrangement. The energetic preference for equatorial substitution by alkyl groups generally drives the conformational equilibrium towards the conformer that maximizes this arrangement.

Quantitative Conformational and Thermochemical Data

The relative stabilities of the various conformers of cis- and trans-2,4-dimethyl-1,3-dioxane have been investigated through calorimetric measurements and computational studies. The key thermodynamic parameters, including heats of formation and conformational energies, are summarized below. Please note that while data for the cis-isomer is available, specific experimental values for the trans-isomer are less directly reported in recent literature; however, the foundational work of Pihlaja and Luoma (1968) provides crucial insights into the thermochemistry of methyl-substituted 1,3-dioxanes.

Table 1: Thermochemical Data for this compound Isomers

IsomerParameterValue (kcal/mol)Reference
cis-2,4-Dimethyl-1,3-dioxaneStandard Enthalpy of Formation (gas, 298.15 K)-102.3 ± 0.8[Pihlaja and Heikkila, 1967]
cis-2,4-Dimethyl-1,3-dioxaneStandard Enthalpy of Formation (gas, 298.15 K)-101.6[Pihlaja and Luoma, 1968]

Table 2: Conformational Energies of Related Substituted 1,3-Dioxanes (for comparison)

CompoundConformationRelative Energy (kcal/mol)Method
trans-2,5-Dimethyl-1,3-dioxaneDiequatorial Chair (C 2e5e)0.0ab initio RHF//6-31G(d)
trans-2,5-Dimethyl-1,3-dioxaneDiaxial Chair (C 2a5a)5.1 - 5.4ab initio RHF//6-31G(d)
cis-2,5-Dimethyl-1,3-dioxaneAxial-Equatorial Chair (C 2e5a)0.0ab initio RHF//6-31G(d)

Note: The data for 2,5-dimethyl-1,3-dioxane (B14706944) provides a valuable analogy for the expected conformational preferences in the 2,4-disubstituted isomers, where a strong preference for equatorial positioning of the methyl groups is anticipated.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for elucidating the conformational preferences of substituted dioxanes in solution. By analyzing chemical shifts and, more importantly, proton-proton coupling constants, the dominant chair conformation and the axial/equatorial orientation of substituents can be determined.

Synthesis and Purification of cis- and trans-2,4-Dimethyl-1,3-dioxane

A general procedure for the synthesis of 2,4-disubstituted-1,3-dioxanes involves the acid-catalyzed acetalization of a 1,3-diol with an aldehyde. For this compound, this would involve the reaction of 1,3-butanediol (B41344) with acetaldehyde (B116499). The resulting mixture of cis and trans isomers can be separated by fractional distillation or column chromatography.

Protocol:

  • Reaction Setup: To a stirred solution of 1,3-butanediol (1.0 eq) in a non-polar solvent such as hexane, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Acetaldehyde Addition: Slowly add acetaldehyde (1.1 eq).

  • Azeotropic Removal of Water: Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Workup: After completion of the reaction (monitored by GC or TLC), cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude mixture of cis and trans isomers can be separated by careful fractional distillation or flash column chromatography on silica (B1680970) gel.

NMR Spectroscopic Analysis

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified cis or trans isomer of this compound in a deuterated solvent (e.g., CDCl₃, C₆D₆) to a final volume of ~0.6 mL in an NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

Data Acquisition (¹H NMR):

  • Spectrometer Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to obtain optimal resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 10-12 ppm, centered around 5 ppm.

    • Acquisition Time: At least 3 seconds to ensure good digital resolution.

    • Relaxation Delay: 2-5 seconds to allow for full relaxation of the protons.

    • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • Data Processing:

    • Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to the Free Induction Decay (FID).

    • Perform a Fourier transform.

    • Phase and baseline correct the resulting spectrum.

    • Integrate all signals.

    • Calibrate the chemical shift scale to the reference signal (TMS at 0 ppm).

    • Analyze the multiplicities and measure the coupling constants for all relevant signals.

Data Analysis: The key to determining the conformation lies in the analysis of the vicinal coupling constants (³JHH) between the protons on the dioxane ring. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. In a chair conformation, axial-axial couplings are typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are small (2-5 Hz). By measuring these coupling constants, the orientation of the protons, and thus the methyl substituents, can be deduced.

Computational Modeling Protocols

Computational chemistry provides a powerful means to investigate the structures, relative energies, and interconversion pathways of the conformers of this compound. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for such systems.

Protocol for DFT-based Conformational Analysis:

  • Structure Building: Construct the initial 3D structures of the possible chair and twist-boat conformers for both cis and trans isomers using a molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization:

    • Method: Perform geometry optimizations for each conformer using a suitable DFT functional and basis set. A common and reliable choice is the B3LYP functional with the 6-31G(d) basis set.

    • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

    • Keywords (ORCA example): ! B3LYP 6-31G(d) Opt

    • Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is located.

  • Frequency Calculations:

    • Purpose: Perform frequency calculations on the optimized geometries at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

    • Keywords (ORCA example): ! B3LYP 6-31G(d) Freq

  • Energy Analysis:

    • Compare the calculated Gibbs free energies of the different conformers for each isomer to determine their relative stabilities and predict the equilibrium populations.

    • The energy difference between the most stable conformers of the cis and trans isomers will indicate the overall thermodynamic preference.

  • Structural Analysis:

    • From the optimized geometries, measure key structural parameters such as bond lengths, bond angles, and, most importantly, dihedral angles. These can be compared with experimental data derived from NMR coupling constants via the Karplus equation.

Visualization of Key Concepts

The following diagrams, generated using the DOT language, illustrate the key stereoisomers and the conformational equilibrium of the cis-isomer.

stereoisomers cluster_cis cis-isomer cluster_trans trans-isomer This compound This compound cis cis-2,4-Dimethyl-1,3-dioxane This compound->cis trans trans-2,4-Dimethyl-1,3-dioxane This compound->trans

Caption: Stereoisomers of this compound.

cis_conformational_equilibrium Diequatorial Diequatorial Chair (More Stable) Diaxial Diaxial Chair (Less Stable) Diequatorial->Diaxial Ring Flip

Caption: Conformational equilibrium of cis-2,4-dimethyl-1,3-dioxane.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Conformational Analysis Synthesis Acetalization of 1,3-butanediol Separation Fractional Distillation or Column Chromatography Synthesis->Separation NMR_Acquisition ¹H NMR Data Acquisition Separation->NMR_Acquisition Computational_Modeling DFT Calculations (Geometry Optimization & Frequencies) Separation->Computational_Modeling Data_Analysis Analysis of Coupling Constants (Karplus Equation) NMR_Acquisition->Data_Analysis Computational_Modeling->Data_Analysis

Caption: Experimental and computational workflow.

Conclusion

The conformational analysis of cis- and trans-2,4-dimethyl-1,3-dioxane reveals a strong preference for chair conformations with equatorial positioning of the methyl groups to minimize steric strain. This preference is quantifiable through experimental techniques like NMR spectroscopy, by analyzing vicinal coupling constants, and can be accurately modeled using computational methods such as DFT. A detailed understanding of these conformational equilibria is essential for predicting the chemical and physical properties of these molecules and is a critical component in the rational design of new chemical entities in various fields of research and development.

An In-depth Technical Guide to the Cis and Trans Isomers of 2,4-Dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry, conformational analysis, and experimental characterization of the cis and trans isomers of 2,4-dimethyl-1,3-dioxane (B1663926). This information is critical for professionals in drug development and organic synthesis, where a thorough understanding of a molecule's three-dimensional structure is paramount for predicting its physical properties, reactivity, and biological activity.

Introduction to the Stereochemistry of this compound

This compound is a saturated heterocyclic compound that exists as two diastereomers: a cis isomer and a trans isomer. These isomers arise from the relative orientation of the methyl groups at the C2 and C4 positions of the 1,3-dioxane (B1201747) ring. The six-membered 1,3-dioxane ring predominantly adopts a chair conformation to minimize angle and torsional strain. The substituents on the ring can occupy either axial or equatorial positions.

The cis isomer has both methyl groups on the same side of the ring, while the trans isomer has them on opposite sides. In the most stable chair conformations, the substituents will preferentially occupy the equatorial positions to minimize steric interactions.

Conformational Analysis and Thermodynamic Stability

The relative stability of the cis and trans isomers is determined by the conformational preferences of the methyl groups at the C2 and C4 positions. Pioneering work in the field of conformational analysis of 1,3-dioxanes has established the energetic penalties associated with placing substituents in axial positions.

The conformational energy, or A-value, of a methyl group at the C2 position of a 1,3-dioxane ring is approximately 4.0 kcal/mol, while the A-value for a methyl group at the C4 position is about 2.9 kcal/mol.[1] These values represent the Gibbs free energy difference between the conformer with the methyl group in the axial position and the conformer with the methyl group in the equatorial position.

Cis Isomer (2,4-diequatorial): The most stable conformation of the cis isomer has both the C2-methyl and the C4-methyl groups in equatorial positions (e,e). This arrangement minimizes steric strain.

Trans Isomer (2-equatorial, 4-axial or 2-axial, 4-equatorial): The trans isomer must have one methyl group in an equatorial position and the other in an axial position. Given the A-values, the conformation with the C2-methyl group being equatorial and the C4-methyl group being axial (e,a) would be more stable than the conformation with the C2-methyl group being axial and the C4-methyl group being equatorial (a,e), as the energetic penalty for an axial methyl at C2 is higher.

Due to the significant energetic cost of placing either methyl group in an axial position, the cis isomer with both methyl groups equatorial is substantially more stable than the trans isomer.

Below is a diagram illustrating the chair conformations of the cis and trans isomers.

G Chair Conformations of this compound cluster_cis cis-Isomer (more stable) cluster_trans trans-Isomer (less stable) cis_ee e,e (diequatorial) trans_ea e,a (equatorial-axial) trans_ae a,e (axial-equatorial) trans_ea->trans_ae ring flip

Figure 1: Conformational isomers of this compound.

Quantitative Thermodynamic Data

The thermodynamic equilibrium between the cis and trans isomers heavily favors the more stable cis isomer. The equilibrium can be established through acid catalysis, which allows for the opening and closing of the dioxane ring.

ParameterValueReference
ΔG° (cis ⇌ trans)> 2 kcal/molEstimated from A-values
K_eq ([trans]/[cis])< 0.03Calculated from ΔG°
A-value (2-Me)~4.0 kcal/mol[1]
A-value (4-Me)~2.9 kcal/mol[1]

Table 1: Thermodynamic Parameters for the Isomerization of this compound

The NIST WebBook provides thermochemical data for the cis-isomer.

PropertyValueUnits
FormulaC₆H₁₂O₂
Molecular Weight116.1583 g/mol
CAS Registry Number15042-59-8
Standard Enthalpy of Formation (gas, ΔfH°_gas)-425.1 ± 3.3kJ/mol
Standard Enthalpy of Combustion (liquid, ΔcH°_liquid)-3610.8 ± 4.2kJ/mol

Table 2: Thermochemical Data for cis-2,4-Dimethyl-1,3-dioxane [2][3]

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of 1,3-dioxanes is the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone. For this compound, this involves the reaction of butane-1,3-diol with paraldehyde (B1678423) (a trimer of acetaldehyde) in the presence of an acid catalyst, with azeotropic removal of water to drive the reaction to completion.

Materials:

  • Butane-1,3-diol

  • Paraldehyde

  • p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

  • Toluene (B28343) or benzene (B151609) (for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add butane-1,3-diol, paraldehyde (in slight excess), and a catalytic amount of PTSA.

  • Add a sufficient amount of toluene to fill the Dean-Stark trap and allow for efficient reflux.

  • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product, which is a mixture of cis and trans isomers (predominantly cis), can be purified by fractional distillation.

The following diagram outlines the general workflow for the synthesis.

G start Combine Butane-1,3-diol, Paraldehyde, and PTSA in Toluene reflux Reflux with Azeotropic Removal of Water (Dean-Stark Trap) start->reflux workup Cool and Neutralize with NaHCO3 solution reflux->workup extract Extract with an Organic Solvent workup->extract dry Dry the Organic Layer extract->dry purify Purify by Fractional Distillation dry->purify

Figure 2: Synthetic workflow for this compound.
Acid-Catalyzed Equilibration of Isomers

To determine the thermodynamic equilibrium constant between the cis and trans isomers, a sample of the isomer mixture (or an isolated isomer) is treated with a catalytic amount of acid in an inert solvent.

Procedure:

  • Dissolve a known amount of the this compound isomer mixture in a suitable solvent (e.g., CDCl₃ for NMR analysis or an aprotic solvent for GC analysis).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or trifluoroacetic acid).

  • Allow the mixture to stir at a controlled temperature until equilibrium is reached. The time to reach equilibrium can be monitored by periodically analyzing the isomer ratio.

  • Quench the reaction by adding a weak base (e.g., triethylamine (B128534) or solid sodium bicarbonate).

  • Analyze the final isomer ratio using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Characterization (NMR)

NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound and for determining their conformations. The chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation.

Expected ¹H NMR Features:

  • Cis Isomer (diequatorial): The protons on the methyl groups will appear as doublets. The methine protons at C2 and C4 will be in an equatorial environment and will likely resonate at a lower field compared to their axial counterparts in the trans isomer. The coupling constants between vicinal protons will be characteristic of their dihedral angles (e.g., J_ee, J_ea).

  • Trans Isomer (equatorial/axial): This isomer will exhibit a more complex spectrum due to the presence of both axial and equatorial substituents and protons. The axial protons typically resonate at a higher field (are more shielded) than equatorial protons. The coupling constants will differ significantly from the cis isomer, reflecting the different dihedral angles (e.g., J_aa, J_ae).

Expected ¹³C NMR Features:

The chemical shifts of the ring carbons are also sensitive to the stereochemistry. Carbons bearing axial substituents are generally shielded (resonate at a higher field) compared to those with equatorial substituents (the γ-gauche effect). Therefore, the ¹³C NMR spectra of the cis and trans isomers are expected to be distinct.

Conclusion

The cis and trans isomers of this compound provide a classic example of conformational analysis in heterocyclic systems. The strong preference for equatorial substitution results in the cis isomer being significantly more stable than the trans isomer. A thorough understanding of their synthesis, equilibration, and spectroscopic properties is essential for their application in research and development. The experimental protocols and data presented in this guide offer a foundational resource for scientists working with these and related compounds.

References

The Enigmatic Presence of 2,4-Dimethyl-1,3-dioxane in Nature: A Technical Guide to its Occurrence and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-1,3-dioxane, a heterocyclic organic compound, has been identified as a naturally occurring volatile substance. While its presence in the vast chemical landscape of natural products is not widespread, its confirmed identification in specific plant species warrants a closer examination of its origins and the methodologies for its isolation. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence and isolation of this compound, catering to the needs of researchers in natural product chemistry, pharmacology, and drug development. The guide details the known natural sources, presents a generalized experimental protocol for its isolation and analysis, and proposes a putative biosynthetic pathway for its formation.

Natural Occurrence

The documented natural occurrence of this compound is primarily limited to the plant kingdom. To date, the most definitive evidence points to its presence in the essential oils and extracts of Amomum nilgiricum, a plant belonging to the ginger family (Zingiberaceae). While some databases suggest its presence in papaya (Carica papaya) fruit, extensive studies on the volatile compounds of papaya have not consistently listed this specific dioxane derivative.

Quantitative Data on Natural Occurrence

Quantitative data regarding the concentration of this compound in its natural sources is currently scarce in publicly available literature. A study involving the GC-MS analysis of extracts from Amomum nilgiricum identified this compound as one of 25 phytochemical compounds, but did not specify its concentration or relative abundance. Further research is required to quantify the yield of this compound from its known natural source.

Natural SourcePart of OrganismCompound PresenceQuantitative Data
Amomum nilgiricumLeaves and RhizomesConfirmedNot Reported
Papaya (Carica papaya)FruitMentioned in some databases, but not consistently confirmed in detailed volatile analysesNot Applicable

Proposed Biosynthesis

The biosynthetic pathway for this compound has not been explicitly elucidated. However, based on the fundamental principles of organic chemistry, a putative pathway can be proposed. Cyclic acetals, such as this compound, are formed through the acid-catalyzed reaction of a carbonyl compound (an aldehyde or a ketone) with a diol.

In a biological context, this reaction would likely be enzyme-mediated. The proposed pathway involves the reaction of acetaldehyde (B116499) and 1,3-butanediol, both of which can be derived from common metabolic pathways in plants. Acetaldehyde is a product of ethanol (B145695) metabolism, which is linked to glycolysis. 1,3-Butanediol can be synthesized from acetyl-CoA, a central molecule in metabolism.

Putative Biosynthetic Pathway of this compound cluster_reactants Precursors cluster_reaction Enzymatic Reaction cluster_product Product Acetaldehyde Acetaldehyde Enzyme_Catalyzed_Acetalization Enzyme-Catalyzed Acetalization Acetaldehyde->Enzyme_Catalyzed_Acetalization 1,3-Butanediol 1,3-Butanediol 1,3-Butanediol->Enzyme_Catalyzed_Acetalization This compound This compound Enzyme_Catalyzed_Acetalization->this compound

Caption: Putative biosynthetic pathway of this compound.

Isolation and Identification: A Generalized Experimental Protocol

Sample Preparation

Fresh plant material (e.g., leaves and rhizomes of Amomum nilgiricum) should be collected and thoroughly cleaned to remove any soil or debris. The material can be used fresh or air-dried in the shade to reduce moisture content. For solvent extraction, the material should be ground into a coarse powder to increase the surface area for extraction.

Extraction of Volatile Compounds

Several methods can be employed to extract volatile compounds from the prepared plant material. The choice of method will depend on the stability of the compound and the desired purity of the extract.

  • Steam Distillation: This is a common method for extracting essential oils. The plant material is placed in a distillation apparatus, and steam is passed through it. The steam carries the volatile compounds, which are then condensed and collected.

  • Solvent Extraction: This method involves macerating the plant material in a suitable organic solvent (e.g., hexane, ethyl acetate (B1210297), or methanol) at room temperature for an extended period. The solvent is then filtered and concentrated under reduced pressure to yield the crude extract. A study on Amomum nilgiricum successfully used ethyl acetate and methanol (B129727) for extraction.

  • Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is a "green" technology that offers high selectivity and yields solvent-free extracts.

Isolation and Purification

The crude extract obtained

An In-Depth Technical Guide to the Thermodynamic Properties of 2,4-Dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2,4-Dimethyl-1,3-dioxane, a heterocyclic organic compound. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields who require accurate thermodynamic data for this compound. This document summarizes key experimentally determined and computationally estimated thermodynamic parameters, details the experimental and computational methodologies used for their determination, and presents this information in a clear and accessible format.

Core Thermodynamic Properties

The thermodynamic properties of a compound are fundamental to understanding its stability, reactivity, and behavior in various chemical and biological systems. For this compound, a number of these properties have been experimentally determined, primarily through calorimetric methods. The following tables summarize the key quantitative data for the cis isomer of this compound.

Table 1: Enthalpy Data for cis-2,4-Dimethyl-1,3-dioxane
Thermodynamic PropertyValue (kJ/mol)MethodReference
Standard Enthalpy of Combustion (Liquid)-3610.8 ± 4.2Combustion CalorimetryPihlaja and Luoma, 1968[1]
-3608.3 ± 1.4Combustion CalorimetryPihlaja and Heikkila, 1967[1]
Standard Enthalpy of Formation (Liquid)-465.2 ± 4.2Combustion CalorimetryPihlaja and Luoma, 1968[1]
-468 ± 2Combustion CalorimetryPihlaja and Heikkila, 1967[1]
Standard Enthalpy of Formation (Gas)-425.2Calculated from Liquid Phase DataPihlaja and Luoma, 1968[2]
-428.0 ± 3.3Combustion CalorimetryPihlaja and Heikkila, 1967[2]
Standard Enthalpy of Vaporization40 ± 1Vapor Pressure MeasurementPihlaja and Heikkila, 1967[3][4]
Table 2: Other Physical and Thermodynamic Properties of cis-2,4-Dimethyl-1,3-dioxane
PropertyValueUnitsMethod/Reference
Molecular FormulaC6H12O2-General Knowledge[2][5]
Molecular Weight116.1583 g/mol General Knowledge[2][5]
Boiling Point390.65KEliel and Knoeber, 1968[3][4]

Experimental Protocols

The experimental determination of the thermodynamic properties of this compound has primarily relied on two key techniques: combustion calorimetry and the gas saturation method for determining the enthalpy of vaporization.

Combustion Calorimetry

The standard enthalpies of combustion and formation of this compound were determined using static bomb calorimetry. This classical technique measures the heat released during the complete combustion of a substance in a constant-volume container (a "bomb").

Methodology:

A precisely weighed sample of liquid this compound is placed in a crucible within a high-pressure stainless-steel bomb. The bomb is then sealed and pressurized with an excess of pure oxygen. The bomb is submerged in a known quantity of water in a calorimeter. The sample is ignited electrically, and the resulting temperature change of the water is meticulously measured.

The energy equivalent of the calorimeter is determined by burning a standard substance with a known heat of combustion, such as benzoic acid[6]. By measuring the temperature rise during the combustion of this compound and knowing the energy equivalent of the calorimeter, the heat of combustion of the sample can be calculated. The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's Law.

Experimental Workflow for Combustion Calorimetry:

cluster_prep Sample Preparation cluster_calorimetry Calorimetry cluster_calc Calculation A Weigh this compound B Place in crucible A->B C Seal in bomb B->C D Pressurize with O2 C->D E Submerge in water bath D->E F Ignite sample E->F G Measure temperature rise F->G I Calculate Heat of Combustion G->I H Calibrate with standard H->I J Calculate Enthalpy of Formation I->J

Caption: Workflow for determining enthalpy of combustion and formation.
Gas Saturation Method for Enthalpy of Vaporization

The enthalpy of vaporization of this compound was determined from vapor pressure measurements obtained using the gas saturation method, also known as the transpiration method. This technique involves saturating a carrier gas with the vapor of the substance of interest at a constant temperature.

Methodology:

An inert carrier gas, such as nitrogen, is passed at a slow, controlled rate through a saturator containing the liquid this compound. The saturator is maintained at a precise and constant temperature. As the carrier gas bubbles through the liquid, it becomes saturated with the vapor of the compound. The amount of vaporized substance is then determined by trapping and weighing it or by measuring the weight loss of the saturator.

By measuring the volume of the carrier gas and the amount of substance transported, the partial pressure of the substance at that temperature can be calculated. This process is repeated at several different temperatures. The enthalpy of vaporization is then determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Experimental Workflow for Gas Saturation Method:

cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis A Control carrier gas flow B Pass gas through saturator A->B C Maintain constant temperature B->C D Trap and quantify vapor C->D E Measure carrier gas volume D->E G Calculate vapor pressure E->G F Repeat at multiple temperatures F->G H Apply Clausius-Clapeyron equation G->H I Determine Enthalpy of Vaporization H->I

Caption: Workflow for determining enthalpy of vaporization.

Computational Methodology

In the absence of complete experimental data, computational chemistry provides a powerful tool for estimating the thermodynamic properties of molecules like this compound. Density Functional Theory (DFT) is a widely used method for such calculations.

Methodology:

The first step in a computational thermochemistry study is to determine the optimized molecular geometry of the compound. This is typically achieved using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G**). A vibrational frequency analysis is then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), thermal energy, and entropy contributions.

The standard enthalpy of formation can be calculated using the atomization method or by employing isodesmic reactions. The atomization method involves calculating the total electronic energy of the molecule and subtracting the sum of the electronic energies of the constituent atoms in their standard states. Isodesmic reactions, which involve a formal reaction where the number and types of bonds are conserved, often lead to more accurate results due to the cancellation of systematic errors in the calculations.

The standard Gibbs free energy of formation can then be calculated from the standard enthalpy of formation and the standard entropy using the fundamental thermodynamic relationship: ΔG° = ΔH° - TΔS°.

Computational Workflow for Thermodynamic Properties:

cluster_geom_opt Geometry Optimization cluster_freq_analysis Frequency Analysis cluster_thermochem_calc Thermochemical Calculation A Select DFT method and basis set B Optimize molecular geometry A->B C Calculate vibrational frequencies B->C D Confirm minimum energy structure C->D E Calculate thermal corrections D->E F Calculate Enthalpy of Formation E->F G Calculate Entropy E->G H Calculate Gibbs Free Energy F->H G->H

Caption: Workflow for computational determination of thermodynamic properties.

Conclusion

This technical guide has summarized the available experimental thermodynamic data for this compound and outlined the standard experimental and computational methodologies for the determination of these properties. While key enthalpy data have been experimentally determined, a complete thermodynamic characterization would benefit from the experimental measurement of Gibbs free energy, entropy, and heat capacity. In the absence of such data, computational methods provide a reliable means of estimation. The information presented here serves as a foundational resource for scientists and researchers requiring a thorough understanding of the thermodynamic behavior of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Bonding in 2,4-Dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, bonding, and conformational behavior of 2,4-Dimethyl-1,3-dioxane. As a substituted heterocyclic acetal (B89532), this molecule serves as a valuable model system for understanding stereoelectronic effects, particularly the anomeric effect, which plays a crucial role in the conformation and reactivity of many biologically relevant molecules, including carbohydrates and various drug candidates. This document details the synthesis, stereoisomerism, and spectroscopic characterization of the cis and trans isomers of this compound. A thorough examination of its conformational landscape, supported by data from analogous systems, is presented. Experimental protocols for synthesis and spectroscopic analysis are outlined, and key structural relationships are visualized through detailed diagrams.

Introduction

This compound, with the chemical formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol , is a cyclic acetal possessing two stereogenic centers at the C2 and C4 positions.[1] This leads to the existence of two diastereomers: cis-2,4-Dimethyl-1,3-dioxane and trans-2,4-Dimethyl-1,3-dioxane. The 1,3-dioxane (B1201747) ring system is a common structural motif in natural products and pharmaceuticals, and its conformational preferences significantly influence molecular recognition and biological activity.

The study of this compound provides fundamental insights into the interplay of steric and stereoelectronic effects in determining molecular geometry. The orientation of the methyl groups is governed by a delicate balance between minimizing steric hindrance and optimizing orbital interactions, most notably the anomeric effect. This guide will delve into these aspects, providing a detailed understanding of the structural and electronic properties of this important heterocyclic system.

Molecular Structure and Stereoisomerism

The 1,3-dioxane ring typically adopts a chair conformation to minimize angle and torsional strain, similar to cyclohexane. The presence of two oxygen atoms in the ring, however, introduces asymmetry and alters bond lengths and angles compared to its carbocyclic analogue. The key structural features of this compound are its two stereoisomers, cis and trans, which arise from the relative orientation of the methyl groups at positions 2 and 4.

  • cis-2,4-Dimethyl-1,3-dioxane (CAS: 15042-59-8): In the most stable chair conformation, both methyl groups can be either in equatorial or axial positions.

  • trans-2,4-Dimethyl-1,3-dioxane: In the most stable chair conformation, one methyl group is in an equatorial position and the other is in an axial position.

The relative stability of these conformers is dictated by steric interactions and the anomeric effect.

Conformational Analysis and the Anomeric Effect

The conformational equilibrium of this compound is a central aspect of its chemistry. The chair conformation is the most stable, but the orientation of the methyl substituents is influenced by several factors.

Chair Conformations

For cis-2,4-Dimethyl-1,3-dioxane, two chair conformers are in equilibrium: one with both methyl groups equatorial (diequatorial) and one with both methyl groups axial (diaxial). For the trans isomer, the two chair conformers have one methyl group axial and the other equatorial.

The Anomeric Effect

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C2 in this case) to occupy an axial position, despite the potential for greater steric hindrance.[2] This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on a ring heteroatom (oxygen) and the antibonding σ* orbital of the C-substituent bond.[3]

In this compound, an anomeric effect is expected to influence the conformational preference of the methyl group at the C2 position. This can lead to a greater population of the conformer with an axial C2-methyl group than would be predicted based on steric considerations alone.

Conformational Equilibrium

The preferred conformation of each isomer is a balance between minimizing 1,3-diaxial interactions and maximizing stabilizing anomeric effects.

  • cis-isomer: The diequatorial conformer is generally more stable due to the avoidance of significant 1,3-diaxial steric strain that would be present in the diaxial conformer.

  • trans-isomer: The equilibrium will favor the chair conformation where the bulkier methyl group occupies the equatorial position to minimize steric interactions. However, the anomeric effect at C2 will favor an axial orientation of the methyl group at this position. The final equilibrium position will depend on the relative magnitudes of these competing effects.

The following diagram illustrates the chair-chair interconversion for the cis and trans isomers.

G cluster_cis cis-2,4-Dimethyl-1,3-dioxane Conformational Equilibrium cluster_trans trans-2,4-Dimethyl-1,3-dioxane Conformational Equilibrium cis_eq Diequatorial (more stable) cis_ax Diaxial (less stable) cis_eq->cis_ax Ring Flip trans_eq_ax C2-eq, C4-ax trans_ax_eq C2-ax, C4-eq trans_eq_ax->trans_ax_eq Ring Flip

Figure 1: Conformational equilibria of cis- and trans-2,4-Dimethyl-1,3-dioxane.

Quantitative Structural Data

Table 1: Predicted Bond Lengths and Angles for a Substituted 1,3-Dioxane Chair Conformation

ParameterTypical Value
Bond Lengths (Å)
C-O1.41 - 1.43
C-C1.52 - 1.54
C-H1.09 - 1.10
**Bond Angles (°) **
C-O-C111 - 113
O-C-O110 - 112
O-C-C108 - 110
C-C-C110 - 112

Note: These are typical values for substituted 1,3-dioxanes and may vary slightly for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and stereochemistry of this compound isomers.

¹H NMR Spectroscopy

The chemical shifts and coupling constants of the protons in the 1,3-dioxane ring are highly dependent on their axial or equatorial orientation and the relative stereochemistry of the methyl groups.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound Isomers

Protoncis-isomer (diequatorial)trans-isomer (C2-ax, C4-eq)
H2 (methine)~4.6-4.8 ppm (q)~4.2-4.4 ppm (q)
H4 (methine)~3.8-4.0 ppm (m)~3.5-3.7 ppm (m)
H5 (methylene)~1.3-1.8 ppm (m)~1.3-1.8 ppm (m)
H6 (methylene)~3.6-4.2 ppm (m)~3.6-4.2 ppm (m)
C2-CH₃~1.2-1.3 ppm (d)~1.1-1.2 ppm (d)
C4-CH₃~1.1-1.2 ppm (d)~1.0-1.1 ppm (d)

Note: These are predicted values based on related structures. Actual values may vary depending on the solvent and experimental conditions.

The coupling constants between adjacent protons are particularly informative for determining the conformation. Vicinal coupling constants (³J) are dependent on the dihedral angle, as described by the Karplus equation. Larger coupling constants are typically observed for axial-axial and axial-equatorial interactions compared to equatorial-equatorial interactions.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms also provide valuable structural information.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Isomers

Carboncis-isomer (diequatorial)trans-isomer (C2-ax, C4-eq)
C2~98-102 ppm~94-98 ppm
C4~68-72 ppm~65-69 ppm
C5~32-36 ppm~30-34 ppm
C6~65-69 ppm~62-66 ppm
C2-CH₃~20-23 ppm~18-21 ppm
C4-CH₃~21-24 ppm~19-22 ppm

Note: These are predicted values based on related structures. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the acid-catalyzed acetalization of 1,3-butanediol (B41344) with acetaldehyde.[4] The reaction yields a mixture of the cis and trans isomers.

Materials:

  • 1,3-Butanediol

  • Acetaldehyde

  • Anhydrous toluene (B28343)

  • p-Toluenesulfonic acid (catalyst)

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 1,3-butanediol and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

  • Acetaldehyde is added to the mixture.

  • The reaction mixture is refluxed, and the water formed is removed azeotropically using the Dean-Stark trap.

  • The reaction progress is monitored by thin-layer chromatography or gas chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is neutralized with a mild base (e.g., sodium bicarbonate solution).

  • The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the resulting crude product, a mixture of cis and trans isomers, is purified by fractional distillation or column chromatography.

The following diagram outlines the general workflow for the synthesis and purification.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Reactants 1,3-Butanediol + Acetaldehyde (Toluene, p-TSA catalyst) Reflux Reflux with Dean-Stark Trap Reactants->Reflux Workup Neutralization and Extraction Reflux->Workup Drying Drying over Na2SO4 Workup->Drying Evaporation Solvent Removal Drying->Evaporation Crude Crude Mixture (cis/trans isomers) Evaporation->Crude Purification Fractional Distillation or Column Chromatography Crude->Purification cis_Isomer cis-2,4-Dimethyl-1,3-dioxane Purification->cis_Isomer trans_Isomer trans-2,4-Dimethyl-1,3-dioxane Purification->trans_Isomer

References

An In-depth Technical Guide to the Acid-Catalyzed Formation of 2,4-Dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the acid-catalyzed mechanism for the formation of 2,4-dimethyl-1,3-dioxane (B1663926), tailored for researchers, scientists, and drug development professionals. It covers the core reaction mechanism, detailed experimental protocols, and relevant quantitative and spectroscopic data.

Introduction

This compound is a cyclic acetal (B89532), a class of organic compounds that serve as crucial protecting groups for carbonyls (aldehydes and ketones) and 1,3-diols in multi-step organic synthesis.[1][2][3] The 1,3-dioxane (B1201747) ring system is generally stable under basic, oxidative, and reductive conditions but is readily cleaved by acid, making it an ideal protective moiety.[2][3] The formation of this compound proceeds through the acid-catalyzed reaction of acetaldehyde (B116499) with 1,3-butanediol (B41344). This guide elucidates the mechanistic pathway of this reversible reaction and provides practical information for its synthesis and characterization.

Reaction Mechanism

The formation of a cyclic acetal such as this compound is a reversible, acid-catalyzed process involving the reaction of an aldehyde (acetaldehyde) with a diol (1,3-butanediol).[2][4] The mechanism involves two main stages: formation of a hemiacetal intermediate, followed by its conversion to the acetal.[4][5]

The key steps are as follows:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the carbonyl carbon.[5][6]

  • First Nucleophilic Attack: A hydroxyl group from the 1,3-diol acts as a nucleophile, attacking the activated carbonyl carbon.[4]

  • Deprotonation: A base (like the conjugate base of the acid catalyst or another alcohol molecule) removes a proton from the oxonium ion, yielding a neutral hemiacetal intermediate.[4]

  • Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[4]

  • Elimination of Water: The lone pair of electrons on the adjacent oxygen atom assists in the departure of a water molecule, forming a resonance-stabilized oxocarbenium ion.[4]

  • Second Nucleophilic Attack (Cyclization): The second hydroxyl group of the diol molecule attacks the electrophilic carbon of the oxocarbenium ion in an intramolecular fashion, forming the six-membered dioxane ring.[4]

  • Final Deprotonation: The protonated acetal is deprotonated by a base, regenerating the acid catalyst and yielding the final this compound product.[4]

To drive the equilibrium towards the product, the water formed as a byproduct must be removed from the reaction mixture, typically through azeotropic distillation with a Dean-Stark apparatus or by using dehydrating agents like molecular sieves.[2][4][6]

Acid_Catalyzed_Mechanism Acid-Catalyzed Mechanism for this compound Formation cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products acetaldehyde Acetaldehyde protonated_aldehyde Protonated Aldehyde acetaldehyde->protonated_aldehyde + H⁺ butanediol 1,3-Butanediol hemiacetal Hemiacetal Intermediate H_plus H⁺ (Catalyst) protonated_aldehyde->hemiacetal + 1,3-Butanediol protonated_hemiacetal Protonated Hemiacetal hemiacetal->protonated_hemiacetal + H⁺ oxocarbenium Oxocarbenium Ion protonated_hemiacetal->oxocarbenium - H₂O dioxane This compound oxocarbenium->dioxane Intramolecular Cyclization H_plus_regen H⁺ (Regenerated) dioxane->H_plus_regen - H⁺ water H₂O

Caption: A diagram illustrating the stepwise acid-catalyzed mechanism for the formation of this compound.

Quantitative Data

While specific kinetic and yield data for the synthesis of this compound are not extensively reported in the literature, data from analogous 1,3-dioxane formations provide valuable insights. A variety of Brønsted and Lewis acids are effective catalysts.[1][6] The choice of catalyst and reaction conditions significantly impacts reaction time and yield.

Table 1: Typical Catalysts and Conditions for 1,3-Dioxane Synthesis

Catalyst Type Example Catalyst Typical Conditions Notes Reference
Brønsted Acid p-Toluenesulfonic acid (p-TSA) Reflux in toluene (B28343) or benzene (B151609) with Dean-Stark trap Most common method; efficient water removal drives equilibrium.[2] [2][3]
Sulfuric acid (H₂SO₄) Catalytic amount in solvent Strong acid, but can lead to side reactions.[1][6] [1][6]
Amberlyst-15 Heterogeneous, reflux Solid acid catalyst, easily separated and recycled.[6] [6]
Lewis Acid Zirconium tetrachloride (ZrCl₄) Mild conditions Highly efficient and chemoselective.[6][7] [6][7]
Cerium(III) chloride (CeCl₃·7H₂O) Mild conditions Effective alternative to strong Brønsted acids.[6] [6]

| Other | Iodine (I₂) | Neutral, aprotic conditions | Used with 1,3-bis(trimethylsiloxy)propane.[3] |[3] |

Yields for these reactions are typically high, often exceeding 80-90%, provided that water is effectively removed.[8][9]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound.

This protocol is a representative procedure based on standard methods for acetalization.[2][3]

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagent Charging: To the round-bottom flask, add 1,3-butanediol (1.0 eq), acetaldehyde (1.1 eq), a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.01 eq), and an appropriate solvent for azeotropic water removal (e.g., toluene or benzene).

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water no longer collects. Progress can also be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the acid catalyst by washing the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation to yield pure this compound.

Experimental_Workflow General Experimental Workflow setup 1. Apparatus Setup (Flask, Dean-Stark, Condenser) charge 2. Reagent Charging (1,3-Butanediol, Acetaldehyde, p-TSA, Toluene) setup->charge reflux 3. Reaction (Heat to Reflux, Remove H₂O) charge->reflux monitor 4. Monitoring (TLC / GC) reflux->monitor workup 5. Aqueous Workup (Cool, Wash with NaHCO₃, Brine) monitor->workup dry 6. Drying (Dry with Na₂SO₄) workup->dry purify 7. Purification (Filter, Evaporate, Distill) dry->purify analyze 8. Characterization (NMR, IR, GC-MS) purify->analyze

Caption: A flowchart outlining the general experimental workflow for the synthesis and purification of this compound.

The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.

Table 2: Physicochemical and Spectroscopic Data for this compound

Property Value / Description Reference
Molecular Formula C₆H₁₂O₂ [10][11][12]
Molecular Weight 116.16 g/mol [10][11][12]
CAS Number 766-20-1 [10][11]
¹H NMR Predicted shifts (CDCl₃, ppm): δ ~4.5-5.0 (q, 1H, O-CH-O), δ ~3.5-4.2 (m, 1H, CH-O), δ ~1.0-1.5 (m, 11H, encompassing CH₂, CH, and two CH₃ groups). Note: The presence of stereoisomers (cis/trans) will result in a more complex spectrum. [13][14]
¹³C NMR Predicted shifts (CDCl₃, ppm): δ ~98-102 (O-CH-O), δ ~65-75 (CH-O & CH₂-O), δ ~20-40 (CH₂, CH, and CH₃ carbons). [14]
IR Spectroscopy Key absorptions (cm⁻¹): ~2950-2850 (C-H stretch), ~1150-1050 (strong C-O stretch, characteristic of acetals). [13][14]

| Mass Spectrometry | (EI, 70 eV) m/z: Molecular ion [M]⁺ at 116. Key fragments may include [M-CH₃]⁺ at 101. |[10] |

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra. For ¹H NMR, typical parameters include a 30-45° pulse angle, 2-4 second acquisition time, and a 1-5 second relaxation delay. For ¹³C NMR, a 2-5 second relaxation delay is common with proton decoupling.[14]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an appropriate capillary column (e.g., DB-5ms).

  • Data Acquisition: Inject the sample and run a temperature program to separate the components (e.g., hold at 50°C for 2 min, then ramp to 250°C at 10°C/min). The mass spectrometer should be set to scan a relevant mass range (e.g., m/z 40-200) using electron ionization (EI) at 70 eV.[14]

References

Methodological & Application

Application Notes and Protocols: 2,4-Dimethyl-1,3-dioxane as a Protecting Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the multi-step synthesis of complex organic molecules, the judicious use of protecting groups is paramount to achieving high yields and chemo-selectivity. The 2,4-dimethyl-1,3-dioxane (B1663926) moiety is a valuable cyclic acetal (B89532) protecting group, primarily employed for the safeguarding of 1,3-diols and, by extension, aldehydes or ketones. Formed from the reaction of a 1,3-diol with acetaldehyde (B116499) or its equivalent, this protecting group offers robust stability under a variety of reaction conditions while allowing for mild and efficient removal.

This document provides detailed application notes and protocols for the use of this compound as a protecting group in organic synthesis.

General Principles

The formation of a this compound is an acid-catalyzed acetalization reaction. The equilibrium of this reaction is typically driven towards the product by the removal of water.[1] The resulting six-membered ring structure is conformationally rigid and generally stable to basic, nucleophilic, and reductive conditions.[2][3] Deprotection is readily achieved under acidic conditions via hydrolysis, regenerating the diol and the carbonyl compound.[1][2]

Stability Profile

The stability of the this compound protecting group under various reaction conditions is a key advantage in synthetic planning. A summary of its stability is presented below.

Reagent/ConditionStability of 1,3-Dioxanes
Aqueous Acid (pH < 6) Labile[2]
Aqueous Base (pH > 8) Stable[2]
Reducing Agents (e.g., H₂, Pd/C; NaBH₄) Stable[2]
Oxidizing Agents (e.g., PCC, PDC, Jones Reagent) Generally Stable (stronger acidic oxidants may cause cleavage)[1]
Organometallic Reagents (e.g., Grignard, Organolithiums) Stable[3]
Nucleophiles Stable[1]

Experimental Protocols

Protocol 1: Protection of a 1,3-Diol as a this compound Acetal

This protocol describes a general procedure for the protection of a 1,3-diol using acetaldehyde or its equivalent. 1,3-Butanediol is used here as a representative 1,3-diol to form this compound.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Diol 1,3-Butanediol Catalyst Acid Catalyst (e.g., p-TsOH) Diol->Catalyst Aldehyde Acetaldehyde Aldehyde->Catalyst Dioxane This compound Water Water Catalyst->Dioxane Toluene, Reflux (Dean-Stark) Catalyst->Water

Formation of this compound.

Materials:

  • 1,3-Diol (e.g., 1,3-butanediol) (1.0 equiv)

  • Acetaldehyde or Paraldehyde (1.1 - 1.5 equiv)

  • Anhydrous Toluene

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (0.01 - 0.05 equiv) or other acid catalyst (e.g., CSA, PPTS)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the 1,3-diol, anhydrous toluene, and acetaldehyde (or paraldehyde).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate to the stirring solution.

  • Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, and thin-layer chromatography (TLC) analysis indicates complete consumption of the starting diol.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation or flash column chromatography on silica (B1680970) gel.

Quantitative Data for Acetal Formation (General 1,3-Dioxanes):

SubstrateCarbonyl SourceCatalystSolventConditionsYield (%)Reference
1,3-PropanediolVarious Aldehydes/Ketonesp-TsOHTolueneReflux (Dean-Stark)High[1][2]
1,3-DiolsTrialkyl OrthoformateTetrabutylammonium TribromideAbsolute AlcoholRoom TemperatureExcellent[1]
1,3-PropanediolCarbonyl CompoundsNBSEthyl OrthoformateRoom TemperatureGood[1]
Protocol 2: Deprotection of a this compound Acetal

This protocol outlines a general procedure for the acid-catalyzed hydrolysis of a this compound protecting group.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Dioxane This compound Catalyst Aqueous Acid (e.g., HCl, AcOH) Dioxane->Catalyst Water Water Water->Catalyst Diol 1,3-Butanediol Aldehyde Acetaldehyde Catalyst->Diol THF or Acetone, rt Catalyst->Aldehyde

Cleavage of this compound.

Materials:

  • This compound protected compound (1.0 equiv)

  • Aqueous acid (e.g., 1 M HCl, acetic acid/water mixture)

  • Organic co-solvent (e.g., tetrahydrofuran (B95107) (THF), acetone)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the this compound protected compound in a suitable organic co-solvent (e.g., THF or acetone) in a round-bottom flask.

  • Add the aqueous acid solution to the stirring mixture.

  • Monitor the progress of the reaction by TLC until the starting material is consumed. The reaction is typically stirred at room temperature. Gentle heating may be applied if the reaction is sluggish.

  • Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or other suitable methods.

Quantitative Data for Acetal Deprotection (General Cyclic Acetals):

CatalystSolvent SystemTemperatureTimeYield (%)Reference
Aqueous HClTHF/WaterRoom TemperatureVariesHigh[2]
Acetic AcidAcetone/WaterRoom TemperatureVaries>90[2]
Cerium(III) triflateWet NitromethaneRoom TemperatureVariesHigh[1][4]
Iodine (catalytic)Wet AcetonitrileRoom TemperatureMinutesExcellent[1]
NaBArF₄ (catalytic)Water30 °CMinutesQuantitative[1]

Logical Workflow for Protecting Group Strategy

The decision to use a this compound protecting group should be based on the overall synthetic strategy. The following diagram illustrates a logical workflow for incorporating this protecting group.

G Start Start with Multifunctional Molecule CheckDiol Does the molecule contain a 1,3-diol? Start->CheckDiol CheckStability Are subsequent reaction conditions basic, nucleophilic, or reductive? CheckDiol->CheckStability Yes Alternative Consider alternative protecting group CheckDiol->Alternative No Protect Protect 1,3-diol as This compound CheckStability->Protect Yes CheckStability->Alternative No PerformReactions Perform desired synthetic transformations on other functional groups Protect->PerformReactions Deprotect Deprotect the 1,3-diol using acidic conditions PerformReactions->Deprotect FinalProduct Final Product Deprotect->FinalProduct

Decision workflow for using this compound.

Conclusion

The this compound protecting group is a reliable and versatile tool for the protection of 1,3-diols in organic synthesis. Its straightforward formation, robust stability to a wide range of non-acidic reagents, and facile removal under mild acidic conditions make it an attractive choice for complex molecule synthesis. The protocols and data presented herein provide a comprehensive guide for the effective implementation of this protecting group strategy in research and development settings.

References

Application Notes and Protocols: 2,4-Dimethyl-1,3-dioxane for the Protection of 1,3-Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of achieving complex molecular architectures. For the protection of 1,3-diols, the formation of a cyclic acetal (B89532) is a widely employed and robust strategy. Among the various acetal protecting groups, the 2,4-dimethyl-1,3-dioxane (B1663926) offers distinct advantages in terms of stability and stereochemical control. This six-membered heterocyclic ring is formed by the acid-catalyzed reaction of a 1,3-diol with acetaldehyde (B116499) or its equivalent.[1][2][3] The resulting this compound is generally stable to basic, reductive, and oxidative conditions, yet can be readily cleaved under acidic conditions, providing a versatile tool for the synthetic chemist.[4]

The presence of methyl groups at the C2 and C4 positions of the dioxane ring influences its conformational preferences and can impart specific stereochemical biases in subsequent reactions on the protected molecule. The chair conformation is generally the most stable arrangement for the 1,3-dioxane (B1201747) ring.

Data Presentation

The following tables summarize typical reaction conditions and yields for the protection of 1,3-diols as this compound acetals and their subsequent deprotection.

Table 1: Protection of 1,3-Diols using Acetaldehyde or its Equivalents

1,3-Diol SubstrateAcetaldehyde SourceCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
Propane-1,3-diolAcetaldehyde (1.2)p-TsOH (0.05)Toluene (B28343)Reflux4-8>90[2]
(R)-Butane-1,3-diolParaldehydeCSA (0.1)DichloromethaneRoom Temp1285-95N/A
2-Methylpropane-1,3-diolAcetaldehyde dimethyl acetal (1.1)PPTS (0.1)Acetone (B3395972)Room Temp6>90N/A
1-Phenylpropane-1,3-diolAcetaldehydeMontmorillonite K-10DichloromethaneRoom Temp292N/A

Note: N/A indicates that while these are representative conditions, specific literature examples with precise yields for these exact substrates and this compound were not available in the searched literature. The conditions are based on general protocols for 1,3-dioxane formation.

Table 2: Deprotection of this compound Protected Diols

Protected DiolAcid CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
This compound1 M HCl (aq)THFRoom Temp2-4>95[5]
Substituted this compoundAcetic Acid (80% aq)-401-3>90N/A
Acid-sensitive Substituted DioxaneDowex 50W-X8Methanol/WaterRoom Temp4-685-95N/A
Complex Molecule with DioxaneTrifluoroacetic acid (10%)Dichloromethane/Water0 to Room Temp0.5-1>90N/A

Note: N/A indicates that while these are representative conditions, specific literature examples with precise yields for the deprotection of 2,4-dimethyl-1,3-dioxanes on these exact substrates were not available in the searched literature. The conditions are based on general protocols for 1,3-dioxane cleavage.[5]

Mandatory Visualization

Reaction Mechanism and Experimental Workflow

The formation of a this compound from a 1,3-diol and acetaldehyde proceeds via an acid-catalyzed mechanism involving the formation of a hemiacetal followed by an intramolecular cyclization and dehydration. The deprotection is the reverse process, initiated by protonation of one of the dioxane oxygens.

G cluster_protection Protection of 1,3-Diol cluster_deprotection Deprotection Diol 1,3-Diol Hemiacetal Hemiacetal Intermediate Diol->Hemiacetal Acetaldehyde Acetaldehyde Protonated_Acetaldehyde Protonated Acetaldehyde Acetaldehyde->Protonated_Acetaldehyde H+ Acid_cat Acid Catalyst (e.g., p-TsOH) Protonated_Acetaldehyde->Hemiacetal + 1,3-Diol Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal H+ Oxocarbenium Oxocarbenium Ion Protonated_Hemiacetal->Oxocarbenium - H2O Water Water Protonated_Hemiacetal->Water Dioxane This compound Oxocarbenium->Dioxane Intramolecular Cyclization Protected_Diol This compound Protonated_Dioxane Protonated Dioxane Protected_Diol->Protonated_Dioxane H+ Aqueous_Acid Aqueous Acid (e.g., HCl) Ring_Opened Ring-Opened Intermediate Protonated_Dioxane->Ring_Opened + H2O Deprotected_Diol 1,3-Diol Ring_Opened->Deprotected_Diol Released_Acetaldehyde Acetaldehyde Ring_Opened->Released_Acetaldehyde

Caption: General mechanism for the protection and deprotection of 1,3-diols.

G start Start dissolve Dissolve 1,3-diol and acetaldehyde in a suitable solvent (e.g., Toluene) start->dissolve add_catalyst Add a catalytic amount of acid (e.g., p-TsOH) dissolve->add_catalyst reflux Heat to reflux with azeotropic removal of water (Dean-Stark) add_catalyst->reflux monitor Monitor reaction progress by TLC reflux->monitor workup Aqueous workup to remove catalyst and neutralize monitor->workup Reaction Complete purify Purify the this compound by distillation or chromatography workup->purify end End purify->end

Caption: Experimental workflow for the protection of a 1,3-diol.

Experimental Protocols

Protocol 1: Protection of a 1,3-Diol as a this compound Acetal

This protocol describes a general procedure for the formation of a this compound from a 1,3-diol and acetaldehyde.

Materials:

  • 1,3-diol (1.0 equiv)

  • Acetaldehyde (1.2 equiv) or Paraldehyde (0.4 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02-0.05 equiv)

  • Anhydrous toluene or dichloromethane

  • Dean-Stark apparatus (if using toluene)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using toluene), add the 1,3-diol (1.0 equiv) and anhydrous toluene.

  • Add acetaldehyde (1.2 equiv) and p-TsOH·H₂O (0.02-0.05 equiv).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diol is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation to afford the pure this compound.

Protocol 2: Deprotection of a this compound Acetal

This protocol outlines a standard procedure for the acid-catalyzed hydrolysis of a this compound to regenerate the 1,3-diol.[5]

Materials:

  • This compound protected diol (1.0 equiv)

  • Aqueous solution of a strong acid (e.g., 1 M HCl) or 80% aqueous acetic acid

  • Organic co-solvent (e.g., tetrahydrofuran (B95107) (THF), acetone)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • Dissolve the this compound protected diol (1.0 equiv) in a suitable organic co-solvent such as THF or acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Add the aqueous acid solution (e.g., 1 M HCl or 80% acetic acid) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion (disappearance of the starting material), carefully neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude diol by flash column chromatography or recrystallization, if necessary.

References

Application of 2,4-Dimethyl-1,3-dioxane in fragrance and flavor synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Reference: 2,4-Dimethyl-1,3-dioxane (B1663926) CAS Number: 766-20-1 Molecular Formula: C₆H₁₂O₂ Molecular Weight: 116.16 g/mol

Introduction and Clarification

This compound is a cyclic acetal (B89532) with a six-membered ring structure. It is crucial to distinguish it from the structurally similar 2,4-dimethyl-1,3-dioxolane (CAS 3390-12-3), which possesses a five-membered ring. The dioxolane derivative is a recognized fragrance and flavor ingredient with described fruity and green notes. In contrast, the application of this compound in the fragrance and flavor industry is a subject of conflicting information and is not well-established.

Application in Fragrance and Flavor Synthesis: A Contested Role

The use of this compound as a direct fragrance or flavor ingredient is not supported by specialized industry resources. Notably, The Good Scents Company, a reputable database for perfume and flavor raw materials, indicates that this compound is "not for fragrance use" and "not for flavor use".[1] This suggests that its organoleptic properties are not considered suitable or desirable for direct incorporation into fragrance and flavor formulations.

However, some chemical suppliers list it as a "Fragrance and Flavor Intermediate." This suggests a potential, albeit indirect, role in the industry. It has been proposed that it may be used as an intermediate in the synthesis of other specialty chemicals or to stabilize aldehyde components within formulations. Aldehydes are a critical class of fragrance ingredients that are often prone to oxidation or polymerization, and their conversion to a more stable acetal form, like a dioxane, can be a strategy to improve the stability of a composition.

Given the available information, researchers and developers should not consider this compound a primary fragrance ingredient. Its potential utility lies in synthetic chemistry as a protecting group or a precursor to other molecules, or potentially as a stabilizing agent, though extensive validation would be required for the latter application.

Physicochemical Data

A summary of the available quantitative data for this compound is presented below.

PropertyValueReference
Molecular Weight 116.16 g/mol
Boiling Point 118°C
Density 0.94 g/cm³
Refractive Index 1.4120-1.4160
Flash Point 24°C
Appearance Colorless to Almost Colorless Clear Liquid

Synthesis of this compound

The most common method for the synthesis of 1,3-dioxanes is the acid-catalyzed acetalization of an aldehyde or ketone with a 1,3-diol.[2] For this compound, this involves the reaction of acetaldehyde (B116499) with 1,3-butanediol (B41344).

G Synthesis of this compound cluster_reactants Reactants cluster_product Product Acetaldehyde Acetaldehyde Reaction + Acetaldehyde->Reaction Butanediol 1,3-Butanediol Butanediol->Reaction Dioxane This compound Water Water Reaction_Label   Acid Catalyst (e.g., p-TsOH) <--> Reaction->Reaction_Label Reaction_Label->Dioxane Reaction_Label->Water

Caption: Acid-catalyzed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure based on standard methods for acetal formation.[2][3]

Materials:

  • Acetaldehyde (1.0 eq)

  • 1,3-Butanediol (1.1 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.01-0.05 eq, catalytic amount)

  • Toluene (B28343) (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a condenser. Add a magnetic stir bar to the flask. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Charging the Flask: To the round-bottom flask, add toluene, followed by 1,3-butanediol (1.1 eq) and acetaldehyde (1.0 eq).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product.

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete when no more water is being formed. This can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Then, wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Logical Workflow for Evaluation as a Fragrance Ingredient

The following diagram illustrates a logical workflow for the evaluation of a novel chemical entity, such as this compound, for its potential application in the fragrance industry.

G A Synthesis & Purification of Target Molecule B Physicochemical Characterization A->B C Olfactory Evaluation (Odor Profile) B->C D Is odor profile desirable? C->D E Performance Testing (Stability, Substantivity, etc.) D->E Yes J Reject for Fragrance Use D->J No F Is performance acceptable? E->F G Toxicological & Safety Assessment (RIFM) F->G Yes F->J No H Is it safe for use? G->H I Incorporate into Fragrance Formulations H->I Yes H->J No

Caption: Logical workflow for fragrance ingredient evaluation.

Conclusion

The application of this compound in fragrance and flavor synthesis is not as a direct odorous material. While its structural analog, 2,4-dimethyl-1,3-dioxolane, is used for its scent, the dioxane derivative is noted by industry databases as not being for fragrance use. Its potential role is likely limited to that of a chemical intermediate or a stabilizing agent for volatile aldehydes, although this application is not widely documented in perfumery literature. Researchers should prioritize the use of well-established fragrance ingredients and consider this compound primarily for its utility in broader organic synthesis.

References

Application Notes and Protocols: The Role of 2,4-Dimethyl-1,3-dioxane in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction:

2,4-Dimethyl-1,3-dioxane (B1663926), a cyclic acetal (B89532) derived from acetaldehyde (B116499) and 1,3-butanediol, presents a stable and readily accessible chemical entity. While direct and extensive literature on its application as a primary building block in the synthesis of a wide array of heterocyclic compounds is limited, its structural motifs and the reactivity of related 1,3-dioxane (B1201747) derivatives suggest its potential as a valuable synthon. These application notes provide an overview of the established reactivity of analogous 1,3-dioxanes and propose protocols for the utilization of this compound in the synthesis of nitrogen-containing heterocycles, particularly 1,3-oxazines. For a broader context, the utility of the highly reactive 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) in heterocyclic synthesis is also briefly discussed.

Synthesis of 5,6-Dihydro-1,3-Oxazines

The reaction of 1,3-dioxanes with nitriles under acidic conditions provides a pathway to 5,6-dihydro-1,3-oxazines, which are important precursors for 1,3-amino alcohols. Research has demonstrated this transformation using the isomeric 4,4-dimethyl-1,3-dioxane[1]. By analogy, this compound is expected to undergo a similar reaction, proceeding through an acid-catalyzed ring-opening to form a stabilized carbocation, which is then trapped by the nitrile.

Proposed Reaction Pathway

The proposed mechanism involves the protonation of an oxygen atom in the this compound ring, followed by ring cleavage to form a tertiary carbocation. This carbocation is then attacked by the nitrogen of the nitrile, and subsequent cyclization and deprotonation yield the 5,6-dihydro-1,3-oxazine derivative.

G cluster_0 Acid-Catalyzed Ring Opening cluster_1 Nitrile Addition and Cyclization Dioxane This compound ProtonatedDioxane Protonated Dioxane Dioxane->ProtonatedDioxane + H+ Carbocation Tertiary Carbocation Intermediate ProtonatedDioxane->Carbocation Ring Cleavage NitrileAdduct Nitrile Adduct Carbocation->NitrileAdduct Nucleophilic Attack by Nitrile Nitrile R-C≡N Oxazine 5,6-Dihydro-1,3-Oxazine NitrileAdduct->Oxazine Intramolecular Cyclization

Caption: Proposed reaction pathway for the synthesis of 5,6-dihydro-1,3-oxazines from this compound.

Experimental Protocol: Synthesis of 2-Substituted-4,6-dimethyl-5,6-dihydro-1,3-oxazines (Proposed)

This protocol is adapted from the reported synthesis using 4,4-dimethyl-1,3-dioxane[1].

Materials:

  • This compound

  • Acetonitrile (or other suitable nitrile)

  • Concentrated Sulfuric Acid

  • Anhydrous Diethyl Ether

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube, dissolve this compound (1 equivalent) in an excess of the nitrile (e.g., acetonitrile, 5-10 equivalents).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture slowly onto crushed ice and neutralize carefully with a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield the desired 2,4,6-trimethyl-5,6-dihydro-1,3-oxazine.

Quantitative Data from Analogous Reactions

The following table summarizes the yield data for the reaction of 4,4-dimethyl-1,3-dioxane (B1195079) with various dinitriles, as reported in the literature[1]. These values can serve as a benchmark for the proposed reaction with this compound.

Dinitrile ReactantProductYield (%)
bis(2-cyano)diethyl etherbis[2-(4,4-dimethyl-5,6-dihydro-2-oxazinyl)]diethyl ether~10
1,2-di(β-cyanoethoxy)ethane1,2-di{β-[2-(4,4-dimethyl-5,6-dihydro-2-oxazinyl)]ethoxy}ethane~10
Acetonitrile (for comparison)2,4,4-trimethyl-5,6-dihydro-1,3-oxazineHigher

Note: The lower yields with dinitriles were attributed to side polymerization reactions and hydrolytic instability of the products.

Contextual Application: 1,3-Dioxanes in Heterocyclic Synthesis

While this compound itself is not extensively documented as a versatile precursor for a wide range of heterocycles, other derivatives of 1,3-dioxane, particularly those with activating groups, are widely used.

Meldrum's Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione) as a Key Building Block

Meldrum's acid is a cyclic acylal that serves as a highly valuable C3 synthon in organic synthesis due to the high acidity of its methylene (B1212753) protons. It is extensively used in the synthesis of a vast number of heterocyclic compounds.

Examples of Heterocycles Synthesized from Meldrum's Acid:

  • Pyrimidines and Barbiturates: Reaction with ureas and thioureas.

  • Pyridines and Pyridones: Knoevenagel condensation with aldehydes or ketones followed by cyclization with a nitrogen source.

  • Pyrroles: Reaction with α-amino ketones or esters.

  • Thiophenes: Reaction with sulfur reagents and α-haloketones.

The general workflow involves the initial formation of an alkylidene or acyl derivative of Meldrum's acid, which then undergoes cyclization with a suitable binucleophile.

G cluster_0 Activation of Meldrum's Acid cluster_1 Cyclization to Heterocycles MeldrumsAcid Meldrum's Acid Alkylidene Alkylidene Meldrum's Acid MeldrumsAcid->Alkylidene Knoevenagel Condensation AldehydeKetone Aldehyde/Ketone AldehydeKetone->Alkylidene Heterocycle Heterocyclic Compound (e.g., Pyrimidine) Alkylidene->Heterocycle Michael Addition & Cyclization Binucleophile Binucleophile (e.g., Urea, Amidine) Binucleophile->Heterocycle

Caption: General workflow for heterocyclic synthesis using Meldrum's acid.

Conclusion

While this compound has not been extensively explored as a precursor in heterocyclic synthesis, the established reactivity of its isomer, 4,4-dimethyl-1,3-dioxane, strongly suggests its potential for the synthesis of 5,6-dihydro-1,3-oxazines. The provided protocol offers a starting point for investigating this transformation. Furthermore, the broader utility of the 1,3-dioxane scaffold, exemplified by the widespread use of Meldrum's acid, underscores the potential for developing new synthetic methodologies based on appropriately functionalized 1,3-dioxane derivatives. Further research into the acid-catalyzed reactions of this compound with other binucleophiles, such as ureas, thioureas, and amidines, could unveil novel pathways to a variety of heterocyclic systems.

References

Deprotection Strategies for 2,4-Dimethyl-1,3-dioxane Acetals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of deprotection strategies for 2,4-dimethyl-1,3-dioxane (B1663926) acetals, a class of protecting groups for carbonyl compounds. These acetals offer robust stability under neutral and basic conditions but can be selectively cleaved under various acidic, neutral, and reductive conditions. The choice of deprotection strategy is critical and depends on the overall molecular structure and the presence of other sensitive functional groups.

Introduction to this compound Acetals

The this compound acetal (B89532) is a cyclic protecting group formed from a carbonyl compound and 2,4-pentanediol. The methyl groups at the C2 and C4 positions introduce steric hindrance, which can influence the stability and reactivity of the acetal compared to unsubstituted 1,3-dioxanes. This steric bulk generally increases stability, potentially requiring more forcing conditions for deprotection.

Deprotection Methodologies

The primary method for the deprotection of 1,3-dioxane (B1201747) acetals is acid-catalyzed hydrolysis.[1] However, for substrates sensitive to strong acids, milder Lewis acid-catalyzed or neutral methods have been developed. Reductive and oxidative methods, although less common for simple deprotection, offer alternative pathways.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the most common and direct method for the cleavage of acetal protecting groups.[1] The reaction involves protonation of an acetal oxygen, followed by ring opening to form a hemiacetal intermediate, which is then further hydrolyzed to the parent carbonyl compound and the diol.

General Mechanism of Acid-Catalyzed Deprotection:

Acetal This compound Acetal ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H⁺ Oxocarbenium Oxocarbenium Ion Intermediate ProtonatedAcetal->Oxocarbenium Ring Opening Hemiacetal Hemiacetal Intermediate Oxocarbenium->Hemiacetal + H₂O ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H⁺ Carbonyl Carbonyl Compound ProtonatedHemiacetal->Carbonyl - Diol, - H⁺ Diol 2,4-Pentanediol ProtonatedHemiacetal->Diol Start Start: Deprotection of This compound Acetal Acid_Sensitive Is the substrate sensitive to strong acid? Start->Acid_Sensitive Standard_Acid Standard Acidic Hydrolysis (e.g., HCl, TsOH in Acetone/H₂O) Acid_Sensitive->Standard_Acid No Mild_Lewis_Acid Mild Lewis Acid Catalysis (e.g., Ce(OTf)₃, Er(OTf)₃ in wet MeNO₂) Acid_Sensitive->Mild_Lewis_Acid Yes Reductive_Cleavage Alternative: Reductive Cleavage? (e.g., Nickel Boride) Acid_Sensitive->Reductive_Cleavage Alternative Pathway Neutral_Conditions Consider Neutral Conditions (e.g., Iodine, NaBArF₄) Mild_Lewis_Acid->Neutral_Conditions If still too harsh Desired_Alcohol Is the corresponding alcohol desired? Reductive_Cleavage->Desired_Alcohol Yes Deprotection_Only Chemoselective Deprotection Desired_Alcohol->Deprotection_Only No Deprotection_Reduction Deprotection with Concomitant Reduction Desired_Alcohol->Deprotection_Reduction Yes

References

Application Note: Analysis of 2,4-Dimethyl-1,3-dioxane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dimethyl-1,3-dioxane is a heterocyclic organic compound and a cyclic ether. As a volatile organic compound (VOC), its detection and quantification are essential in various fields, including environmental monitoring, chemical synthesis quality control, and as a potential impurity in pharmaceutical or consumer products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of such volatile compounds.[1] This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Principle of the Method

The analysis involves the separation of this compound from the sample matrix using gas chromatography, followed by detection and identification using mass spectrometry. Samples can be prepared by direct liquid injection or, for trace-level analysis in complex matrices, by headspace sampling.[1] The gas chromatograph separates components of a sample based on their boiling points and interactions with the stationary phase of the GC column.[1] Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z).[1] Identification of this compound is achieved by comparing its retention time and mass spectrum to that of a known standard and reference spectra, such as those found in the NIST library.[2]

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix and the concentration of the analyte.

a) Direct Liquid Injection (for standards and relatively clean samples):

  • Solvent Selection: Use a high-purity volatile solvent such as hexane, dichloromethane, or methanol.[1] Ensure the solvent does not co-elute with this compound.

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the selected solvent. From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 0.1 - 20 µg/mL).

  • Sample Dilution: For liquid samples, dilute an accurately measured volume or weight in the chosen solvent to a final concentration within the calibration range.

  • Filtration: If the sample contains particulates, filter it through a 0.22 µm syringe filter into a 2 mL GC vial to prevent contamination of the injector and column.[1]

b) Static Headspace (HS) Sampling (for complex matrices like wastewater or consumer products):

This technique is suitable for the analysis of volatile compounds in solid or liquid samples without direct injection of the sample matrix.[1]

  • Sample Aliquoting: Place a precisely weighed or measured amount of the sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

  • Internal Standard: If quantitative analysis is required, add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time).

  • Matrix Modification (Optional): For aqueous samples, adding a salt (e.g., NaCl) can increase the volatility of the analyte.

  • Vial Sealing: Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • Equilibration: Place the vial in the headspace autosampler and allow it to equilibrate at a set temperature (e.g., 80°C) for a specific time (e.g., 20 minutes) to allow the volatile compounds to partition into the headspace.

  • Injection: A portion of the vapor phase (headspace) is automatically injected into the GC.

GC-MS Instrumentation and Conditions

The following are recommended starting conditions and may require optimization.

Table 1: Recommended GC-MS Parameters

ParameterRecommended Setting
Gas Chromatograph
GC ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250°C
Injection ModeSplit (e.g., 20:1) or Splitless for trace analysis
Injection Volume1 µL
Oven ProgramInitial Temp: 50°C, hold for 2 minRamp: 10°C/min to 200°CHold: 2 min at 200°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temp.230°C
Transfer Line Temp.280°C
Mass Range35 - 200 amu
Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Presentation and Interpretation

Quantitative Data

For quantitative analysis, a calibration curve is constructed by plotting the peak area of this compound against its concentration. The concentration in unknown samples is then determined from this curve.

Table 2: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₆H₁₂O₂[2]
Molecular Weight116.16 g/mol [2]
CAS Number766-20-1[2]
Key Mass Fragments (m/z) Relative Intensity
43100%NIST
71~60%NIST
45~55%NIST
101~40%NIST
116 (M+)~5%NIST

Note: Relative intensities are approximate and can vary slightly between instruments. The molecular ion (M+) peak at m/z 116 is of low intensity.

Data Interpretation

The primary identification of this compound is based on its retention time and the comparison of its acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The fragmentation pattern is characteristic of the molecule. For cyclic ethers like 1,3-dioxanes, fragmentation is often initiated by the loss of an alkyl substituent or through ring-opening mechanisms. The prominent peak at m/z 43 likely corresponds to the acetyl cation [CH₃CO]⁺. The fragment at m/z 101 corresponds to the loss of a methyl group [M-CH₃]⁺.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Prep Dilution / Headspace Prep Sample->Prep Vial Transfer to GC Vial Prep->Vial Injector GC Injection Vial->Injector Autosampler GC_Column Chromatographic Separation Injector->GC_Column MS_Detect MS Detection (Ionization & Fragmentation) GC_Column->MS_Detect Data_Acq Data Acquisition MS_Detect->Data_Acq Signal Analysis Peak Integration & Library Search Data_Acq->Analysis Report Quantification & Reporting Analysis->Report

Caption: GC-MS analysis workflow for this compound.

Logical Relationship for Compound Identification

This diagram shows the logic used to confirm the presence of the target analyte.

Identification_Logic cluster_result Conclusion Analyte Unknown Peak in Chromatogram RT_Match Retention Time Match with Standard Analyte->RT_Match Check 1 MS_Match Mass Spectrum Match with Library/Standard Analyte->MS_Match Check 2 Identified Compound Identified as This compound RT_Match->Identified AND Not_Identified Compound Not Identified RT_Match->Not_Identified If No MS_Match->Identified MS_Match->Not_Identified If No

Caption: Logic for the identification of this compound.

Conclusion

This application note provides a comprehensive protocol for the qualitative and quantitative analysis of this compound by GC-MS. The described methods, including sample preparation and instrument parameters, serve as a robust starting point for researchers. Method optimization and validation are recommended for specific sample matrices and regulatory requirements.

References

Application Notes and Protocols: 2,4-Dimethyl-1,3-dioxane as a Versatile Intermediate for Specialty Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 2,4-dimethyl-1,3-dioxane (B1663926) as a key intermediate in the synthesis of various specialty chemicals. Detailed protocols for its formation, cleavage, and its use in the synthesis of heterocyclic compounds are provided, catering to the needs of researchers in organic synthesis and drug development.

Introduction: The Role of this compound in Synthesis

This compound, a cyclic acetal (B89532), serves as a valuable intermediate in organic synthesis, primarily utilized as a protecting group for 1,3-diols and carbonyl compounds. Its stability under various conditions and the stereochemical implications of its rigid six-membered ring structure make it a strategic choice in multi-step synthetic pathways.[1][2] The formation of the this compound structure arises from the reaction of acetaldehyde (B116499) with 1,3-butanediol (B41344). This acetal functionality is stable to basic, reductive, and oxidative conditions, rendering it an effective protecting group for the diol or aldehyde moiety while other chemical transformations are performed on the molecule.[3][4]

Furthermore, the 1,3-dioxane (B1201747) ring can be a precursor to other functional groups and heterocyclic systems. For instance, the ring can be cleaved under acidic conditions to regenerate the original diol and aldehyde. Additionally, 1,3-dioxanes can serve as precursors for the synthesis of 5,6-dihydro-1,3-oxazines, which are important building blocks for various biologically active compounds.

Synthesis of this compound via the Prins Reaction

The primary method for the synthesis of this compound is the Prins reaction, which involves the acid-catalyzed reaction of an alkene with an aldehyde.[2][5] In the case of this compound, this typically involves the reaction of propene with acetaldehyde or the acid-catalyzed condensation of acetaldehyde with 1,3-butanediol. The reaction proceeds through an electrophilic addition mechanism.[5]

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound based on the principles of the Prins reaction.

Materials:

  • 1,3-Butanediol

  • Acetaldehyde

  • Anhydrous Toluene

  • p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 1,3-butanediol (1.0 equiv.) and a solution of acetaldehyde (1.1 equiv.) in anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equiv.).

  • Heat the reaction mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (typically when water formation ceases), cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the product by distillation.

Quantitative Data (Illustrative):

Reactant A (equiv.)Reactant B (equiv.)Catalyst (equiv.)SolventTemperature (°C)Reaction Time (h)Yield (%)
1,3-Butanediol (1.0)Acetaldehyde (1.1)p-TSA (0.02)TolueneReflux4-670-85*

*Note: This is an estimated yield based on typical Prins reactions for 1,3-dioxane formation. Actual yields may vary depending on specific reaction conditions.

Synthesis_of_2_4_Dimethyl_1_3_dioxane Reactants 1,3-Butanediol + Acetaldehyde Catalyst H+ (p-TSA) Reactants->Catalyst Acid Catalysis Intermediate Hemiacetal Intermediate Reactants->Intermediate Nucleophilic Attack Product This compound + H2O Intermediate->Product Cyclization & Dehydration

Caption: Synthesis of this compound.

Application as a Protecting Group

This compound is an effective protecting group for 1,3-diols. The formation of the dioxane ring masks the hydroxyl groups, preventing them from reacting in subsequent synthetic steps that are incompatible with free hydroxyls.

Experimental Protocol: Deprotection of this compound

The removal of the this compound protecting group is typically achieved by acid-catalyzed hydrolysis.

Materials:

  • This compound derivative

  • Acetone (B3395972)/Water or THF/Water solvent mixture

  • Hydrochloric acid (HCl) or other suitable acid

  • Saturated aqueous sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the this compound derivative in a mixture of an organic solvent (e.g., acetone or THF) and water.

  • Add a catalytic amount of a strong acid (e.g., 1M HCl).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the deprotection by TLC or GC until the starting material is consumed.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.

  • Filter and concentrate the solution under reduced pressure to yield the deprotected diol.

  • Purify the product as necessary (e.g., by column chromatography or recrystallization).

Quantitative Data for Deprotection (Illustrative):

SubstrateAcid CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
Protected Diol1M HClAcetone/H₂O (4:1)25-401-4>90*

*Note: This is an estimated yield based on typical acetal deprotection reactions. Actual yields may vary.

Deprotection_of_2_4_Dimethyl_1_3_dioxane Protected_Diol This compound Derivative Reagents H3O+ Protected_Diol->Reagents Acid Catalysis Intermediate Protonated Acetal Protected_Diol->Intermediate Protonation Products 1,3-Diol + Acetaldehyde Intermediate->Products Hydrolysis

Caption: Deprotection of a 1,3-diol.

Intermediate in the Synthesis of 5,6-Dihydro-1,3-Oxazines

Experimental Protocol: Synthesis of a 2-Substituted-4,6-dimethyl-5,6-dihydro-1,3-oxazine (Analogous Procedure)

This protocol is an adaptation based on the known reactivity of 1,3-dioxanes with nitriles. Optimization will likely be required for specific substrates.

Materials:

  • This compound

  • A nitrile (R-CN)

  • Strong acid catalyst (e.g., concentrated sulfuric acid)

  • Anhydrous solvent (e.g., dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the nitrile (1.0-1.2 equiv.) in an anhydrous solvent.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC or GC.

  • Upon completion, carefully quench the reaction by pouring it over a mixture of ice and saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Filter and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data (From a related reaction):

Dioxane ReactantNitrile ReactantCatalystYield (%)
4,4-Dimethyl-1,3-dioxane (B1195079)DinitrileH₂SO₄Low*

*Note: The reported yield for the reaction of 4,4-dimethyl-1,3-dioxane with dinitriles was low. This reaction may require significant optimization for this compound.

Oxazine_Synthesis Dioxane This compound Acid H+ Dioxane->Acid Intermediate1 Carbocation Intermediate Dioxane->Intermediate1 Ring Opening Nitrile R-C≡N Intermediate2 Nitrillium Ion Adduct Intermediate1->Nitrile Nucleophilic Attack by Nitrile Intermediate1->Intermediate2 Product 5,6-Dihydro-1,3-oxazine Intermediate2->Product Intramolecular Cyclization

Caption: Plausible pathway for oxazine (B8389632) synthesis.

Summary of Quantitative Data

ReactionSubstrateKey ReagentsProductTypical Yield (%)
Synthesis 1,3-Butanediol, Acetaldehydep-TSAThis compound70-85 (estimated)
Deprotection Protected Diol1M HCl1,3-Diol>90 (estimated)
Oxazine Synthesis 4,4-Dimethyl-1,3-dioxaneDinitrile, H₂SO₄Dihydro-1,3-oxazineLow (reported for analog)

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its primary application as a protecting group for 1,3-diols is well-established, with reliable protocols for its introduction and removal. While its use as a direct precursor for more complex specialty chemicals like 5,6-dihydro-1,3-oxazines shows potential, further research is needed to develop high-yielding synthetic methods. The protocols and data presented here provide a solid foundation for researchers to utilize this compound in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,4-Dimethyl-1,3-dioxane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dimethyl-1,3-dioxane isomers.

Troubleshooting Guides

Problem: Poor separation of cis- and trans-isomers.

Q1: I'm having difficulty separating the cis- and trans-isomers of this compound. What are the most effective purification techniques?

A1: The cis- and trans-isomers of this compound have very similar physical properties, making their separation challenging. The most effective techniques are typically high-resolution methods such as preparative gas chromatography (GC) and flash column chromatography. Fractional distillation can be attempted, but its success is limited by the close boiling points of the isomers.

Q2: My fractional distillation is not yielding pure isomers. What can I do to improve the separation?

A2: Due to the small difference in boiling points between the cis- and trans-isomers, achieving high purity with fractional distillation is difficult. To optimize this process, consider the following:

  • High-Efficiency Column: Use a column with a high number of theoretical plates (e.g., a spinning band distillation column or a long Vigreux column).

  • Slow Distillation Rate: A very slow and controlled distillation rate is crucial to allow for equilibrium between the liquid and vapor phases.

  • Reflux Ratio: Employ a high reflux ratio to enrich the more volatile component in the vapor phase.

  • Vacuum Distillation: Performing the distillation under reduced pressure can sometimes enhance the boiling point difference, although this may not be significant for these isomers.

Q3: I am not getting good separation with column chromatography. What parameters should I adjust?

A3: For column chromatography, optimizing the stationary and mobile phases is key:

  • Stationary Phase: Standard silica (B1680970) gel is a good starting point. The slight difference in polarity between the cis- and trans-isomers should allow for separation.

  • Mobile Phase (Eluent): The choice of eluent is critical. Start with a non-polar solvent system and gradually increase the polarity. A common approach is to use a mixture of a non-polar solvent like hexane (B92381) or petroleum ether with a slightly more polar solvent like diethyl ether or ethyl acetate.

  • Gradient Elution: A shallow gradient, where the polarity of the mobile phase is increased slowly over time, will likely provide the best resolution.

  • Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent to prevent band broadening.

Q4: In preparative GC, my peaks for the two isomers are overlapping. How can I improve the resolution?

A4: To improve resolution in preparative GC, focus on the following:

  • Column Selection: A mid-polarity to polar stationary phase (e.g., a WAX or a "624" type column) is generally more effective than a non-polar one for separating dioxane isomers. These columns provide different selectivity based on dipole-dipole interactions, which can enhance separation beyond just boiling point differences.

  • Temperature Program: A slow, optimized temperature ramp is critical. Start with a low initial oven temperature and use a shallow gradient (e.g., 2-5 °C/minute) through the elution range of the isomers.

  • Carrier Gas Flow Rate: Optimize the flow rate of the carrier gas (e.g., helium or nitrogen) to achieve the best separation efficiency.

  • Injection Volume: Avoid overloading the column by injecting smaller volumes of a more concentrated sample.

Frequently Asked Questions (FAQs)

Q5: What are the boiling points of the cis- and trans-isomers of this compound?

Q6: What is the expected elution order of the isomers in gas chromatography?

A6: On a non-polar GC column, where separation is primarily based on boiling point, the elution order can be difficult to predict due to the very similar boiling points. However, on a polar stationary phase, the isomer with the greater dipole moment will interact more strongly with the column and will therefore have a longer retention time. The specific elution order will depend on the column used and the operating conditions.

Q7: How can I confirm the purity and identity of the separated isomers?

A7: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

  • ¹H NMR: The cis- and trans-isomers will exhibit distinct chemical shifts and coupling constants for the protons on the dioxane ring. The coupling constants between adjacent protons are dependent on the dihedral angle between them, which differs for the cis and trans configurations.

  • ¹³C NMR: The chemical shifts of the carbon atoms will also differ between the two isomers due to their different stereochemistry.

Q8: Are there any stability concerns I should be aware of during purification?

A8: Like other ethers, this compound can form explosive peroxides upon exposure to air and light over time. It is advisable to store the compound under an inert atmosphere and away from light. During distillation, do not distill to dryness, as this can concentrate any peroxides that may have formed. The compound is also susceptible to acid-catalyzed hydrolysis, so exposure to strong acids should be avoided during workup and purification.

Data Presentation

Table 1: Physical Properties of this compound Isomers

Propertycis-Isomertrans-IsomerMixture
Boiling Point117.5 °C (390.65 K)[3]N/A116.5 - 118 °C[1][2]
DensityN/AN/A0.94 g/cm³[2]
Flash PointN/AN/A24 °C[2]
Water SolubilityN/AN/A1.397 x 10⁴ mg/L (estimated)[1]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for the separation of cis- and trans-2,4-Dimethyl-1,3-dioxane isomers. Optimization may be required.

  • Column Preparation:

    • Select a glass column of appropriate size. As a rule of thumb, use about 50-100 g of silica gel for every 1 g of crude mixture.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or petroleum ether).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles. Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading:

    • Dissolve the crude isomer mixture in a minimal amount of the initial eluent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Begin elution with the least polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., starting with 1% diethyl ether in hexane and slowly increasing the concentration). A shallow gradient is recommended for optimal separation.

    • Collect fractions continuously.

  • Fraction Analysis:

    • Analyze the collected fractions by a suitable analytical technique, such as analytical thin-layer chromatography (TLC) or GC, to determine which fractions contain the pure isomers.

    • Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

  • Purity Confirmation:

    • Confirm the purity and identity of the isolated isomers using ¹H and ¹³C NMR spectroscopy.

Protocol 2: Purification by Preparative Gas Chromatography (GC)

This protocol provides a starting point for developing a preparative GC method.

  • Instrumentation:

    • A preparative gas chromatograph equipped with a fraction collector.

    • A mid-polarity or polar capillary column (e.g., a WAX or "624" type column) of appropriate dimensions for preparative work.

  • Method Development (Analytical Scale):

    • Before scaling up, optimize the separation on an analytical GC with a similar column.

    • Injector Temperature: 200 °C

    • Carrier Gas: Helium or Nitrogen, with an optimized flow rate.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up slowly (e.g., 2-5 °C/min) to a final temperature of around 150 °C.

    • Detector Temperature: 250 °C

  • Preparative Separation:

    • Once the analytical method is optimized, transfer the conditions to the preparative GC.

    • Inject small, repeated aliquots of the isomer mixture.

    • Set the fraction collector to isolate the peaks corresponding to the cis- and trans-isomers based on the retention times determined in the analytical run.

  • Product Recovery and Analysis:

    • Combine the collected fractions for each isomer.

    • Confirm the purity and identity of the isolated isomers using analytical GC and NMR spectroscopy.

Visualization

Purification_Workflow Workflow for Purification of this compound Isomers cluster_start Starting Material cluster_methods Purification Method Selection cluster_techniques Purification Techniques cluster_analysis Analysis and Final Product start Crude Mixture of cis- and trans-Isomers method_selection Select Purification Method start->method_selection prep_gc Preparative Gas Chromatography (High Resolution) method_selection->prep_gc For high purity & small scale column_chrom Flash Column Chromatography (Polarity Difference) method_selection->column_chrom For moderate to large scale frac_dist Fractional Distillation (Challenging) method_selection->frac_dist If other methods are unavailable analysis Purity & Identity Confirmation (NMR, GC) prep_gc->analysis column_chrom->analysis frac_dist->analysis cis_isomer Pure cis-Isomer analysis->cis_isomer trans_isomer Pure trans-Isomer analysis->trans_isomer

Caption: Workflow for the purification of this compound isomers.

References

Preventing peroxide formation in 2,4-Dimethyl-1,3-dioxane during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe storage and handling of 2,4-Dimethyl-1,3-dioxane, with a focus on preventing the formation of hazardous peroxides.

Frequently Asked Questions (FAQs)

Q1: Is this compound susceptible to peroxide formation?

A1: Yes. This compound, as a cyclic acetal, is susceptible to autoxidation in the presence of oxygen, light, and heat, which can lead to the formation of unstable and potentially explosive peroxides over time.[1][2][3] Like other ethers and acetals, it should be handled as a peroxide-forming chemical.[1][3]

Q2: What are the primary factors that accelerate peroxide formation in this compound?

A2: The rate of peroxide formation is accelerated by:

  • Exposure to oxygen: The presence of atmospheric oxygen is the primary driver of autoxidation.[2]

  • Exposure to light: UV light can catalyze the formation of peroxides.[2][4]

  • Elevated temperatures: Heat increases the rate of the oxidation reaction.[2]

  • Presence of contaminants: Metal contaminants can facilitate the auto-oxidation process.[2]

Q3: How should I store this compound to minimize peroxide formation?

A3: To minimize peroxide formation, store this compound in a cool, dry, and dark place.[5] The container should be tightly sealed to minimize exposure to air.[5] Storing under an inert atmosphere, such as nitrogen or argon, is also a highly effective preventative measure.[1]

Q4: Are there chemical inhibitors that can be added to this compound?

A4: Yes, inhibitors can be added to scavenge free radicals and slow the rate of peroxide formation. Butylated hydroxytoluene (BHT) is a commonly used inhibitor for ethers and is recommended for dimethyl dioxane.[2][6] Other potential inhibitors include hydroquinone (B1673460) and diphenylamine.[7] It is advisable to purchase this compound with an inhibitor already added by the manufacturer whenever possible.[1][8]

Q5: How can I test for the presence of peroxides in my this compound?

A5: There are two common methods for peroxide detection:

  • Peroxide Test Strips: These commercially available strips provide a simple and semi-quantitative colorimetric test.[9][10][11]

  • Potassium Iodide (KI) Method: This is a wet chemical test where a solution of potassium iodide in acetic acid is added to the solvent. A yellow to brown color indicates the presence of peroxides.[4][9][12]

Q6: What are the acceptable limits for peroxide concentration?

A6: The acceptable peroxide concentration depends on the intended use. The following are general guidelines:

  • < 25 ppm: Considered safe for general use.[3]

  • 25 - 100 ppm: Use with caution; not recommended for distillation or other concentration procedures.[3]

  • > 100 ppm: Unsafe for handling. Do not move the container and contact your institution's Environmental Health & Safety (EHS) department for disposal.[3]

Troubleshooting Guide

Issue Possible Cause Solution
Visible crystals or precipitate in the container. High concentration of peroxides.DO NOT MOVE OR OPEN THE CONTAINER. The peroxides may be shock-sensitive. Immediately contact your EHS department for emergency disposal.[7]
Peroxide test indicates a concentration > 100 ppm. Significant peroxide formation has occurred.DO NOT USE. The material is potentially explosive. Contact your EHS department for guidance on disposal.[3]
The solvent is past its expiration date or has been open for an extended period. Depletion of inhibitor and/or prolonged exposure to air.Test for peroxides before each use. If the peroxide level is acceptable, you may continue to use it, but consider adding a fresh amount of inhibitor (e.g., BHT). If the level is high, dispose of the solvent.
Need to use uninhibited this compound for an experiment. Inhibitor interferes with the reaction.Uninhibited solvents have a much shorter safe storage period. It is recommended to use them quickly and store them under an inert atmosphere. Test for peroxides before every use.[1][2]

Quantitative Data Summary

ParameterRecommended Value/Condition
Storage Temperature Cool, well-ventilated place.[5]
Inhibitor Concentration (BHT) Typically added by the manufacturer. If adding to uninhibited solvent, consult safety guidelines.
Peroxide Concentration - Safe for General Use < 25 ppm[3]
Peroxide Concentration - Caution (No Concentration) 25 - 100 ppm[3]
Peroxide Concentration - Unsafe > 100 ppm[3]
Recommended Testing Frequency (Opened Container) Before each use, or at regular intervals (e.g., every 3-6 months for ethers).[9][13][14]

Experimental Protocols

Protocol 1: Peroxide Detection using Test Strips
  • Materials: Commercial peroxide test strips (e.g., MQuant®), sample of this compound.

  • Procedure:

    • Dip the test strip into the this compound sample for 1 second.

    • Shake off any excess liquid.

    • Allow the solvent to evaporate from the test strip.

    • If testing for hydroperoxides, add one drop of deionized water to the test pad after the solvent has evaporated.

    • Wait for the color to develop as indicated by the manufacturer's instructions (typically 15-60 seconds).

    • Compare the color of the test pad to the color scale provided with the test strips to determine the peroxide concentration in ppm.

Protocol 2: Peroxide Detection using the Potassium Iodide (KI) Method
  • Materials: 1 mL of this compound, 1 mL of glacial acetic acid, ~100 mg of potassium iodide (KI) or sodium iodide (NaI).

  • Procedure:

    • In a clean, dry test tube, add 1 mL of the this compound to be tested.

    • Add 1 mL of glacial acetic acid.

    • Add approximately 100 mg of KI or NaI crystals.

    • Stopper the test tube and shake for 30 seconds.

    • Observe the color of the solution.

      • Colorless: No significant peroxides detected.

      • Pale Yellow: Low concentration of peroxides present.

      • Brown: High and potentially dangerous concentration of peroxides.[9]

Visualizations

Peroxide_Formation_Pathway Peroxide Formation Pathway in this compound Dioxane This compound Dioxane_Radical Dioxane Radical Dioxane->Dioxane_Radical Initiation Hydroperoxide Hydroperoxide Dioxane->Hydroperoxide Oxygen Oxygen (O2) Peroxy_Radical Peroxy Radical Oxygen->Peroxy_Radical Initiator Light, Heat, or Metal Contaminants Initiator->Dioxane_Radical Dioxane_Radical->Peroxy_Radical + O2 Peroxy_Radical->Hydroperoxide + H abstraction from another Dioxane molecule Explosive_Peroxides Explosive Peroxides (Polymeric, Crystalline) Hydroperoxide->Explosive_Peroxides Further Reactions/ Concentration

Caption: Pathway of peroxide formation in this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Stored this compound Start Start: Stored this compound Visual_Inspection Visually inspect container. See crystals, precipitate, or cloudiness? Start->Visual_Inspection EHS_Contact DO NOT MOVE. Contact EHS Immediately. Visual_Inspection->EHS_Contact Yes Test_Peroxides Test for peroxides. Visual_Inspection->Test_Peroxides No Concentration_Check Peroxide concentration > 100 ppm? Test_Peroxides->Concentration_Check Concentration_Check->EHS_Contact Yes Concentration_Check_25 Peroxide concentration > 25 ppm? Concentration_Check->Concentration_Check_25 No Safe_Use Safe for general use. Concentration_Check_25->Safe_Use No Caution_Use Use with caution. Do not distill or concentrate. Concentration_Check_25->Caution_Use Yes Dispose Dispose of solvent. Safe_Use->Dispose After use or if no longer needed Caution_Use->Dispose After use or if no longer needed

Caption: Troubleshooting workflow for stored this compound.

References

Side reactions and byproduct formation in 2,4-Dimethyl-1,3-dioxane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dimethyl-1,3-dioxane (B1663926). The information addresses common side reactions and byproduct formation during the Prins reaction, the primary synthetic route to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common method for synthesizing this compound is the Prins reaction. This is an acid-catalyzed electrophilic addition of an aldehyde (acetaldehyde or its equivalent) to an alkene (propylene).[1][2] The reaction's outcome is highly dependent on the conditions employed.

Q2: What are the main reactants and catalysts used?

A2: The key reactants are propylene (B89431) and acetaldehyde (B116499). Paraldehyde, a trimer of acetaldehyde, can also be used as a source of acetaldehyde. The reaction requires an acid catalyst, which can be a Brønsted acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a Lewis acid (e.g., boron trifluoride, aluminum chloride).[3]

Q3: What are the major potential side reactions and byproducts?

A3: The primary side reactions in the synthesis of this compound include the formation of unsaturated alcohols (such as 3-buten-1-ol) and 1,3-diols.[1][2] Polymerization of the alkene or aldehyde can also occur, especially under strongly acidic conditions or at higher temperatures, leading to the formation of tarry substances. Additionally, acid-catalyzed hydrolysis of the desired dioxane product can occur in the presence of water.

Q4: How can I minimize the formation of byproducts?

A4: To favor the formation of this compound, it is generally recommended to use an excess of the aldehyde and maintain a low reaction temperature (typically below 70°C).[1][4] Anhydrous conditions are also crucial to prevent the formation of 1,3-diols and the hydrolysis of the product. The choice of acid catalyst and its concentration can also significantly impact selectivity.

Q5: What are the recommended purification methods for this compound?

A5: The purification of this compound from the crude reaction mixture typically involves several steps. First, the acid catalyst is neutralized by washing with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide. The organic layer is then separated, dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), and finally purified by fractional distillation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound
Symptom Possible Cause Suggested Solution
Low conversion of starting materials1. Insufficient Catalyst Activity: The acid catalyst may be old, hydrated, or used in too low a concentration. 2. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Poor Mixing: In a heterogeneous reaction, inefficient stirring can limit the reaction rate.1. Use a fresh, anhydrous acid catalyst at an appropriate concentration. 2. Gradually increase the reaction temperature, while monitoring for byproduct formation. 3. Ensure vigorous and efficient stirring of the reaction mixture.
Significant formation of unsaturated alcoholsReaction Conditions Favoring Elimination: Higher reaction temperatures and the absence of excess aldehyde can promote the elimination of a proton from the carbocation intermediate.[1]1. Lower the reaction temperature (ideally below 70°C). 2. Use a molar excess of acetaldehyde or paraldehyde.
Presence of 1,3-diols in the productPresence of Water: Water in the reaction mixture can act as a nucleophile, trapping the carbocation intermediate to form the diol.[1]1. Use anhydrous solvents and reagents. 2. Dry all glassware thoroughly before use. 3. Consider using a dehydrating agent or a Dean-Stark trap to remove water formed during the reaction.
Formation of a dark, tarry substancePolymerization: Strong acid catalysts, high temperatures, or prolonged reaction times can induce the polymerization of propylene or acetaldehyde.1. Use a milder acid catalyst or a lower concentration of a strong acid. 2. Maintain a lower reaction temperature. 3. Monitor the reaction progress and stop it once the starting materials are consumed to avoid prolonged exposure to acidic conditions.
Problem 2: Difficulty in Product Purification
Symptom Possible Cause Suggested Solution
Emulsion formation during aqueous workupPresence of Polymeric Byproducts: Tarry materials can act as emulsifying agents.1. Allow the mixture to stand for a longer period to allow for phase separation. 2. Add a small amount of brine to help break the emulsion. 3. Filter the entire mixture through a pad of celite to remove solid/tarry materials before separation.
Product loss during distillationCo-distillation with Byproducts: Byproducts with boiling points close to that of this compound can make separation by simple distillation difficult.1. Use a more efficient fractional distillation column (e.g., a Vigreux or packed column). 2. Perform the distillation under reduced pressure to lower the boiling points and potentially improve separation.
Product decomposes during distillationResidual Acid: Traces of the acid catalyst can cause decomposition of the dioxane at elevated temperatures.1. Ensure complete neutralization of the acid catalyst during the workup step. Check the pH of the aqueous layer after washing. 2. Consider adding a small amount of a non-volatile base (e.g., sodium carbonate) to the distillation flask.

Experimental Protocols

General Experimental Protocol for the Synthesis of this compound

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube. Cool the flask in an ice bath.

  • Charging Reactants: Charge the flask with a solution of the acid catalyst (e.g., a catalytic amount of sulfuric acid or p-toluenesulfonic acid) in an anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Addition of Reactants: Slowly add a mixture of propylene (condensed as a liquid at low temperature or bubbled through the solution) and a molar excess of acetaldehyde (or paraldehyde) to the stirred, cooled catalyst solution.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature (e.g., 0-10°C) for several hours. Monitor the progress of the reaction by a suitable analytical technique such as GC-MS or TLC.

  • Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the aqueous layer is neutral or slightly basic.

  • Extraction and Drying: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by fractional distillation.

Visualizations

Below are diagrams illustrating the key chemical pathways and logical workflows relevant to the synthesis of this compound.

Reaction_Pathway Propylene Propylene Carbocation Carbocation Intermediate Propylene->Carbocation Acetaldehyde Acetaldehyde Acetaldehyde->Carbocation + H+ Acid_Catalyst H+ Dioxane This compound Carbocation->Dioxane + Acetaldehyde - H+ Side_Reactions Carbocation Carbocation Intermediate Unsaturated_Alcohol Unsaturated Alcohol Carbocation->Unsaturated_Alcohol - H+ Diol 1,3-Diol Carbocation->Diol + H2O Polymer Polymerization Carbocation->Polymer Chain Reaction Troubleshooting_Workflow Start Low Yield of Dioxane Check_Byproducts Analyze Crude Product (e.g., GC-MS) Start->Check_Byproducts High_Unsaturated_Alcohol High Unsaturated Alcohol? Check_Byproducts->High_Unsaturated_Alcohol High_Diol High 1,3-Diol? High_Unsaturated_Alcohol->High_Diol No Optimize_Temp_Aldehyde Lower Temperature Increase Aldehyde Excess High_Unsaturated_Alcohol->Optimize_Temp_Aldehyde Yes High_Polymer High Polymer/Tar? High_Diol->High_Polymer No Ensure_Anhydrous Ensure Anhydrous Conditions High_Diol->Ensure_Anhydrous Yes Optimize_Catalyst_Temp Use Milder Catalyst Lower Temperature High_Polymer->Optimize_Catalyst_Temp Yes End Improved Yield High_Polymer->End No Optimize_Temp_Aldehyde->End Ensure_Anhydrous->End Optimize_Catalyst_Temp->End

References

Technical Support Center: Optimization of 2,4-Dimethyl-1,3-dioxane Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 2,4-Dimethyl-1,3-dioxane. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common method for synthesizing this compound is through an acid-catalyzed acetalization reaction. This typically involves the reaction of 1,3-butanediol (B41344) with acetaldehyde (B116499) or its equivalent, such as paraldehyde. The reaction is an equilibrium process, and removal of water is crucial to drive the reaction towards the product.

Q2: Which acid catalysts are suitable for this reaction?

A2: A variety of Brønsted and Lewis acids can be used to catalyze the formation of 1,3-dioxanes. Common choices include:

  • Brønsted Acids: p-Toluenesulfonic acid (PTSA), sulfuric acid (H₂SO₄), and acidic ion-exchange resins.

  • Lewis Acids: Boric acid, zinc chloride (ZnCl₂), and scandium triflate.

The choice of catalyst can influence reaction rate and selectivity. Milder catalysts like PTSA or boric acid are often preferred to minimize side reactions.

Q3: What are the typical reaction conditions?

A3: Reaction conditions can vary depending on the specific reactants and catalyst used. Generally, the reaction is carried out in a non-polar aprotic solvent like dichloromethane (B109758) or toluene (B28343) at temperatures ranging from room temperature to reflux. A key aspect of the experimental setup is the continuous removal of water, often achieved by azeotropic distillation using a Dean-Stark apparatus.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). When using TLC, the disappearance of the limiting reactant (e.g., 1,3-butanediol) and the appearance of a new, less polar product spot indicate the reaction is proceeding. For GC analysis, the emergence of a peak corresponding to this compound and the reduction of reactant peaks can be tracked over time.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Possible Causes:

  • Inefficient Water Removal: The formation of this compound is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back to the starting materials.

  • Inactive Catalyst: The acid catalyst may be old, hydrated, or used in an insufficient amount.

  • Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.

  • Impure Reactants: Impurities in the 1,3-butanediol or acetaldehyde can interfere with the reaction.

Solutions:

  • Optimize Water Removal:

    • Use a Dean-Stark trap for azeotropic removal of water if using a suitable solvent like toluene.

    • Add a dehydrating agent, such as anhydrous magnesium sulfate (B86663) or molecular sieves, to the reaction mixture.

  • Catalyst Management:

    • Use a fresh, anhydrous acid catalyst.

    • Slightly increase the catalyst loading. Refer to the table below for typical ranges.

  • Temperature Adjustment:

    • Gradually increase the reaction temperature while monitoring for potential side reactions. Refluxing is often effective.

  • Reactant Purity:

    • Ensure the purity of starting materials. Distill acetaldehyde if necessary.

Issue 2: Formation of Side Products/Polymerization

Possible Causes:

  • Excessively Strong Acid Catalyst: Strong acids like concentrated sulfuric acid can promote side reactions, including polymerization of acetaldehyde or decomposition of the product.

  • High Reaction Temperature: Elevated temperatures, especially in the presence of a strong acid, can lead to undesired byproducts.

  • Presence of Oxygen: Oxygen can promote the oxidation of acetaldehyde.

Solutions:

  • Catalyst Selection:

    • Switch to a milder catalyst such as p-toluenesulfonic acid (PTSA) or an acidic resin.

  • Temperature Control:

    • Run the reaction at the lowest effective temperature.

  • Inert Atmosphere:

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Issue 3: Difficulty in Product Isolation and Purification

Possible Causes:

  • Incomplete Reaction: If the reaction has not gone to completion, separating the product from the starting materials can be challenging due to similar polarities.

  • Emulsion during Workup: The presence of unreacted diol or other polar impurities can lead to the formation of emulsions during aqueous workup.

  • Product Loss during Distillation: this compound has a relatively low boiling point, and improper distillation techniques can lead to product loss.

Solutions:

  • Ensure Complete Reaction:

    • Monitor the reaction closely and allow it to proceed until the limiting reagent is consumed.

  • Workup Procedure:

    • Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution) before extraction.

    • If an emulsion forms, add brine to the separatory funnel to help break it.

  • Purification:

    • After extraction, dry the organic layer thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Perform vacuum distillation to purify the product, carefully controlling the pressure and temperature to avoid loss of the volatile product.

Data Presentation: Optimization of Reaction Parameters

The following table summarizes key parameters that can be optimized for the synthesis of 1,3-dioxanes. Note that optimal conditions should be determined empirically for each specific setup.

ParameterRangeConsiderations
Catalyst p-Toluenesulfonic acid0.1 - 1.0 mol%
Sulfuric Acid0.5 - 2.0 mol%
Acidic Ion-Exchange Resin5 - 15 wt%
Temperature Room Temperature to RefluxLower temperatures for sensitive substrates. Reflux for faster reaction rates.
Reactant Ratio 1:1 to 1:1.5 (Diol:Aldehyde)An excess of the aldehyde can help drive the equilibrium forward.
Solvent Dichloromethane, TolueneToluene is suitable for azeotropic water removal with a Dean-Stark trap.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 1,3-Butanediol

  • Acetaldehyde (or Paraldehyde)

  • p-Toluenesulfonic acid (PTSA) monohydrate

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, including a round-bottom flask, condenser, and Dean-Stark trap

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add 1,3-butanediol (1.0 eq), toluene (approx. 2 mL per mmol of diol), and a catalytic amount of PTSA (e.g., 0.5 mol%).

  • Add acetaldehyde (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or until TLC/GC analysis indicates the consumption of the limiting reactant.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup Combine 1,3-Butanediol, Acetaldehyde, PTSA, and Toluene reflux Heat to Reflux with Dean-Stark Trap setup->reflux monitor Monitor Water Collection and Reaction Progress (TLC/GC) reflux->monitor cool Cool to Room Temperature monitor->cool wash Wash with NaHCO3 (aq) and Brine cool->wash dry Dry Organic Layer (MgSO4) wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate distill Vacuum Distillation concentrate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low or No Product Yield? incomplete_rxn Is the reaction incomplete? start->incomplete_rxn Yes side_products Are there significant side products? start->side_products No, but... check_water Check for efficient water removal. (e.g., Dean-Stark trap function) incomplete_rxn->check_water Yes check_catalyst Verify catalyst activity/amount. check_water->check_catalyst check_temp Increase temperature moderately. check_catalyst->check_temp strong_acid Is a strong acid catalyst being used? side_products->strong_acid Yes no_obvious_issue If yield is still low... side_products->no_obvious_issue No high_temp Is the reaction temperature too high? strong_acid->high_temp No milder_catalyst Switch to a milder catalyst (e.g., PTSA). strong_acid->milder_catalyst Yes lower_temp Lower the reaction temperature. high_temp->lower_temp Yes check_reactants Verify purity of starting materials. no_obvious_issue->check_reactants

Technical Support Center: Separation of 2,4-Dimethyl-1,3-dioxane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on methods for separating the cis and trans isomers of 2,4-Dimethyl-1,3-dioxane. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating cis and trans isomers of this compound?

A1: The most common and effective methods for separating diastereomers like the cis and trans isomers of this compound are chromatographic techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Other potential methods include fractional distillation and crystallization, although these may be less effective if the physical properties of the isomers are very similar.

Q2: How can I determine the ratio of cis and trans isomers in my sample?

A2: The ratio of cis and trans isomers can be determined using analytical techniques such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or RI), and Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR spectroscopy is particularly useful for distinguishing between the isomers based on differences in the chemical shifts and coupling constants of the protons on the dioxane ring.

Q3: Are there any safety precautions I should be aware of when working with this compound?

A3: this compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Gas Chromatography (GC) Separation

Gas chromatography is a powerful technique for separating volatile compounds like this compound isomers based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.

Experimental Protocol: GC-MS Method

This protocol provides a starting point for a GC-MS method to separate the cis and trans isomers of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Prepare a dilute solution of the this compound isomer mixture in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 100 µg/mL.

2. Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A mid-polarity capillary column is recommended to enhance separation based on dipole-dipole interactions in addition to boiling point differences. A good starting point is a column with a stationary phase like 6% cyanopropylphenyl-methylpolysiloxane (e.g., a "624" type column) or a polyethylene (B3416737) glycol (PEG/WAX) phase.[1]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).

3. GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 150 °C

    • Hold: 5 minutes at 150 °C

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.

4. Data Analysis:

  • Identify the peaks corresponding to the cis and trans isomers based on their retention times.

  • Quantify the relative amounts of each isomer by integrating the peak areas.

Quantitative Data (Hypothetical)

The following table presents hypothetical quantitative data for the GC separation of cis and trans-2,4-Dimethyl-1,3-dioxane based on typical performance for similar compounds. Actual retention times will vary depending on the specific instrument and conditions.

ParameterIsomer 1 (e.g., cis)Isomer 2 (e.g., trans)
Retention Time (min) 12.513.2
Peak Area (%) (Example Value)(Example Value)
Resolution (Rs) > 1.5
Troubleshooting Guide: GC Separation

Issue: Co-elution of Isomers

  • Possible Cause: The GC column does not provide sufficient selectivity for the isomers.

  • Solution:

    • Column Selection: Switch to a column with a different stationary phase polarity. A mid-polarity or polar column (e.g., WAX) can introduce different selectivity based on dipole-dipole interactions, which may enhance separation.[1]

    • Temperature Program: Optimize the oven temperature program. A slower temperature ramp (e.g., 2-5 °C/minute) through the elution range of the isomers can improve resolution.[1]

Issue: Peak Tailing

  • Possible Cause: Active sites in the GC system (e.g., injector liner, column) are interacting with the analytes.

  • Solution:

    • Use a deactivated injector liner.

    • Condition the column according to the manufacturer's instructions.

    • Trim the first few centimeters of the column if it has become contaminated.

Visualization: GC Separation Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Dilute Dilute Isomer Mixture Inject Inject Sample Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (FID/MS) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Isomer Ratio Integrate->Quantify

Caption: Workflow for the GC separation and analysis of this compound isomers.

High-Performance Liquid Chromatography (HPLC) Separation

HPLC is a versatile technique that can be used to separate the isomers of this compound based on their differential interactions with a stationary phase. Normal-phase chromatography is often effective for separating diastereomers.

Experimental Protocol: Normal-Phase HPLC

This protocol is based on established methods for separating similar dioxane diastereomers and serves as a starting point.[2]

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound isomer mixture in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. Instrumentation:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector (if the compound has a chromophore) or a Refractive Index (RI) detector.

  • Column: A silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. HPLC Conditions:

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 98:2 v/v). The ratio can be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at an appropriate wavelength or RI detection.

4. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Identify the peaks corresponding to the cis and trans isomers based on their retention times.

  • Calculate the resolution between the two peaks to ensure adequate separation (a resolution of >1.5 is generally considered good).

  • Quantify the relative amounts of each isomer by comparing their peak areas.

Quantitative Data (Hypothetical)

The following table summarizes expected quantitative data for the HPLC separation of cis and trans-2,4-Dimethyl-1,3-dioxane diastereomers based on the proposed method.

ParameterIsomer 1 (e.g., cis)Isomer 2 (e.g., trans)
Retention Time (min) 8.510.2
Peak Area (%) (Example Value)(Example Value)
Resolution (Rs) > 1.5
Tailing Factor < 1.2< 1.2
Troubleshooting Guide: HPLC Separation

Issue: Poor or No Separation of Isomers

  • Possible Cause: The mobile phase composition is not optimal.

  • Solution:

    • Systematically vary the ratio of the non-polar and polar solvents in the mobile phase. For normal-phase, increasing the percentage of the more polar solvent (e.g., isopropanol) will generally decrease retention times. Small changes can have a significant impact on resolution.

    • Consider trying a different polar modifier in the mobile phase (e.g., ethanol (B145695) instead of isopropanol).

Issue: Inconsistent Retention Times

  • Possible Cause: Fluctuations in mobile phase composition or temperature, or insufficient column equilibration.

  • Solution:

    • Ensure the mobile phase is well-mixed and degassed.

    • Use a column oven to maintain a constant temperature.

    • Equilibrate the column with at least 10-20 column volumes of the mobile phase before each run.

Visualization: HPLC Separation Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Dissolve Isomer Mixture in Mobile Phase Filter Filter Sample Dissolve->Filter Inject Inject Sample Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV/RI) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Isomer Ratio Integrate->Quantify

Caption: Workflow for the HPLC separation and analysis of this compound isomers.

Fractional Distillation

Fractional distillation can be used to separate liquids with different boiling points. For this technique to be effective for separating cis and trans isomers, there must be a significant difference in their boiling points.

Experimental Protocol: Fractional Distillation

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponges), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Ensure all joints are properly sealed.

2. Distillation:

  • Place the mixture of this compound isomers in the round-bottom flask with a few boiling chips.

  • Slowly heat the flask.

  • Maintain a slow and steady distillation rate.

  • Collect fractions in separate receiving flasks based on the temperature at the distillation head.

3. Analysis:

  • Analyze the composition of each fraction using GC or NMR to determine the enrichment of each isomer.

Troubleshooting Guide: Fractional Distillation

Issue: Poor Separation

  • Possible Cause: The boiling points of the cis and trans isomers are too close for effective separation with the current setup.

  • Solution:

    • Use a more efficient fractionating column (one with a higher number of theoretical plates).

    • Increase the reflux ratio by insulating the distillation column to minimize heat loss.

    • Perform the distillation under reduced pressure (vacuum distillation), as this can sometimes increase the difference in boiling points.

Crystallization

Crystallization can be an effective method for purifying one isomer from a mixture if one isomer is a solid at a certain temperature and has a significantly lower solubility in a particular solvent than the other isomer.

Experimental Protocol: Cooling Crystallization

1. Solvent Selection:

  • In small-scale tests, dissolve the isomer mixture in various solvents at an elevated temperature to create a saturated solution.

  • The ideal solvent will dissolve the compound when hot but have low solubility for one of the isomers when cold.

2. Crystallization:

  • Dissolve the isomer mixture in the chosen solvent by heating.

  • Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired pure isomer.

3. Isolation and Analysis:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals and analyze their purity by GC or NMR.

Troubleshooting Guide: Crystallization

Issue: No Crystals Form

  • Possible Cause: The solution is not supersaturated, or the compound is too soluble in the chosen solvent.

  • Solution:

    • Concentrate the solution by slowly evaporating some of the solvent.

    • Try a different solvent or a mixture of solvents (a solvent/anti-solvent system).

Issue: Oiling Out Instead of Crystallizing

  • Possible Cause: The solubility of the compound is too high at the crystallization temperature, or the cooling rate is too fast.

  • Solution:

    • Use a solvent system where the compound has lower solubility.

    • Decrease the cooling rate to allow for slow crystal growth.

Visualization: Troubleshooting Logic

Troubleshooting_Logic Start Separation Unsuccessful Method Identify Separation Method Start->Method GC Gas Chromatography Method->GC GC HPLC HPLC Method->HPLC HPLC Distill Distillation Method->Distill Distillation Crystal Crystallization Method->Crystal Crystallization GC_Issue Co-elution? GC->GC_Issue HPLC_Issue Poor Resolution? HPLC->HPLC_Issue Distill_Issue Poor Separation? Distill->Distill_Issue Crystal_Issue No Crystals or Oiling Out? Crystal->Crystal_Issue GC_Sol1 Change Column Polarity GC_Issue->GC_Sol1 Yes GC_Sol2 Optimize Temp. Program GC_Issue->GC_Sol2 Yes HPLC_Sol1 Adjust Mobile Phase Ratio HPLC_Issue->HPLC_Sol1 Yes HPLC_Sol2 Try Different Modifier HPLC_Issue->HPLC_Sol2 Yes Distill_Sol1 Use More Efficient Column Distill_Issue->Distill_Sol1 Yes Distill_Sol2 Reduce Pressure Distill_Issue->Distill_Sol2 Yes Crystal_Sol1 Change Solvent System Crystal_Issue->Crystal_Sol1 Yes Crystal_Sol2 Slow Cooling Rate Crystal_Issue->Crystal_Sol2 Yes

Caption: A logical workflow for troubleshooting common issues in isomer separation.

References

Safe handling and disposal of 2,4-Dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, troubleshooting advice, and frequently asked questions for the safe handling and disposal of 2,4-Dimethyl-1,3-dioxane in a research and development setting.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the handling and use of this compound.

Emergency Procedures

  • What should I do in case of accidental inhalation? If inhaled, move the victim to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim has ingested or inhaled the chemical.[1]

  • How should I respond to skin contact with the substance? Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water. Consult a doctor if irritation persists.[1]

  • What is the first aid protocol for eye contact? Rinse the eyes cautiously with pure water for at least 15 minutes. If present and easy to do, remove contact lenses. Continue rinsing and consult a physician.[1]

  • What steps should be taken if the chemical is swallowed? Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Handling and Storage

  • What are the key precautions for handling this compound? Handle this chemical in a well-ventilated area.[1] Wear appropriate protective clothing, gloves, and eye/face protection.[1][2] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1] Use non-sparking tools and take measures to prevent fire from electrostatic discharge.[1]

  • How should this compound be stored? Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Keep it away from heat, sparks, open flames, and hot surfaces.[1] It should be stored separately from foodstuff containers and incompatible materials.[1]

Spills and Leaks

  • What is the procedure for cleaning up a spill? For any spill, ensure adequate ventilation and remove all sources of ignition.[1] Evacuate personnel to a safe area.[1] Prevent further leakage if it is safe to do so and do not let the chemical enter drains.[1] Use spark-proof tools and explosion-proof equipment.[1] The collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

Disposal

  • How do I properly dispose of this compound waste? Dispose of the contents and container at an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[1]

  • Can the container be reused? Contaminated packaging can be triply rinsed (or the equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1] Combustible packaging materials may be incinerated with flue gas scrubbing.[1]

Quantitative Data

PropertyValue
CAS Number766-20-1[1][3]
Molecular FormulaC6H12O2[3][4][5]
Molecular Weight116.16 g/mol [3][4][5]
Boiling Point118°C[3]
Density0.94 g/cm³[3]
Flash Point24°C[3]
Hazard StatementsH225: Highly flammable liquid and vapour. H319: Causes serious eye irritation.[1]

Experimental Protocols

Standard Handling Protocol

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. Confirm that the work area is well-ventilated, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves (inspect before use), flame-retardant lab coat, and tightly fitting safety goggles.[1]

  • Dispensing: When transferring the liquid, use non-sparking tools and ground/bond the container and receiving equipment to prevent static discharge.[1]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1] Do not eat, drink, or smoke in the work area.[1]

  • Storage: Keep the container tightly closed and store in a designated flammable liquids cabinet.[1]

Waste Disposal Protocol

  • Waste Collection: Collect waste this compound in a suitable, closed, and properly labeled container.

  • Labeling: The waste container label should clearly identify the contents as "Hazardous Waste: this compound, Flammable Liquid" and include any other information required by your institution's environmental health and safety department.

  • Storage of Waste: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal Request: Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all institutional and regulatory procedures.

Visualizations

Safe_Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Response A Assess Risks & Review SDS B Ensure Proper Ventilation (Fume Hood) A->B C Verify Eyewash & Safety Shower Access B->C D Don Appropriate PPE C->D E Ground & Bond Containers D->E F Use Non-Sparking Tools E->F G Dispense Chemical F->G H Securely Close Container G->H Spill Spill or Exposure G->Spill I Wash Hands & Exposed Skin H->I J Store in Flammable Cabinet I->J K Collect in Labeled Waste Container J->K L Store in Designated Waste Area K->L M Arrange for Professional Disposal L->M N N Spill->N Follow First Aid Procedures O O Spill->O Contain Spill & Evacuate

Caption: Workflow for the safe handling and disposal of this compound.

References

Validation & Comparative

A Comparative Guide to 2,4-Dimethyl-1,3-dioxane and Other Diol Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the multistep synthesis of complex organic molecules, the judicious selection of protecting groups for diols is a critical strategic decision. An ideal protecting group should be introduced efficiently under mild conditions, remain robust throughout various synthetic transformations, and be selectively removed without affecting other functional groups. This guide provides an objective comparison of 2,4-dimethyl-1,3-dioxane (B1663926) with other commonly employed diol protecting groups, offering a comprehensive overview of their performance based on available experimental data.

Introduction to this compound

The this compound is a cyclic acetal (B89532) formed from the reaction of a 1,3-diol with acetaldehyde (B116499). As a member of the 1,3-dioxane (B1201747) family, it offers a six-membered ring structure that generally confers greater thermodynamic stability compared to its five-membered 1,3-dioxolane (B20135) counterparts. This stability profile makes it a potentially valuable tool for synthetic chemists requiring a robust diol protecting group.

Comparative Data of Diol Protecting Groups

The choice of a diol protecting group is dictated by the specific requirements of a synthetic route, including the desired stability towards various reagents and the conditions for its eventual removal. The following tables summarize the performance of this compound in comparison to other widely used diol protecting groups.

Table 1: Stability of Common Diol Protecting Groups under Various Conditions

Protecting GroupStructureAcidic Conditions (pH < 6)Basic Conditions (pH > 8)Reductive Conditions (e.g., H₂, Pd/C; NaBH₄)Oxidative Conditions (e.g., PCC, Swern)Organometallic Reagents (e.g., Grignard, Organolithiums)
This compound LabileStableStableGenerally StableStable
Isopropylidene (Acetonide) Very LabileStableStableGenerally StableStable
Benzylidene Acetal LabileStableLabile (Reductive Cleavage)StableStable
tert-Butyldimethylsilyl (TBDMS) Ether Labile (cleaved by acid)Stable (cleaved by fluoride)StableStableStable

Table 2: Formation and Cleavage of Common Diol Protecting Groups

Protecting GroupDiol TypeFormation Reagents & ConditionsTypical Yield (%)Deprotection Reagents & ConditionsTypical Yield (%)
This compound 1,3-DiolsAcetaldehyde or its equivalent (e.g., acetaldehyde dimethyl acetal), acid catalyst (e.g., p-TsOH), Dean-Stark trap60-80Aqueous acid (e.g., 1 M HCl in THF)80-95
Isopropylidene (Acetonide) 1,2-Diols, 1,3-DiolsAcetone (B3395972) or 2,2-dimethoxypropane (B42991), acid catalyst (e.g., p-TsOH)85-95Aqueous acid (e.g., acetic acid/water)90-98
Benzylidene Acetal 1,3-DiolsBenzaldehyde (B42025) or its equivalent (e.g., benzaldehyde dimethyl acetal), acid catalyst (e.g., CSA)80-951. Aqueous acid (e.g., 1 M HCl in THF) 2. Hydrogenolysis (e.g., H₂, Pd/C)85-95
tert-Butyldimethylsilyl (TBDMS) Ether Primary & Secondary AlcoholsTBDMSCl, imidazole (B134444), DMF90-98TBAF in THF; or mild acid (e.g., AcOH)90-98

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. The following are representative protocols for the formation and deprotection of the key protecting groups discussed in this guide.

Protocol 1: Formation of this compound

Reaction: Protection of a 1,3-diol with acetaldehyde.

Reagents and Materials:

  • 1,3-Diol (1.0 equiv)

  • Acetaldehyde (1.2 equiv) or Acetaldehyde dimethyl acetal (1.2 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)

  • Toluene or Dichloromethane

  • Dean-Stark apparatus (if using acetaldehyde)

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a solution of the 1,3-diol in toluene, add acetaldehyde and a catalytic amount of p-TsOH.

  • Fit the reaction flask with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection of this compound

Reaction: Acid-catalyzed hydrolysis of a this compound.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Aqueous solution of a strong acid (e.g., 1 M HCl)

  • Organic co-solvent (e.g., Tetrahydrofuran (THF), acetone)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the this compound in a suitable organic co-solvent such as THF.

  • Add the aqueous acid solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Formation of an Isopropylidene Acetal (Acetonide)

Reaction: Protection of a diol with 2,2-dimethoxypropane.

Reagents and Materials:

  • Diol (1.0 equiv)

  • 2,2-Dimethoxypropane (1.5 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)

  • Anhydrous acetone or dichloromethane

  • Triethylamine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the diol in anhydrous acetone.

  • Add 2,2-dimethoxypropane and a catalytic amount of p-TsOH.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with triethylamine.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography if necessary.

Protocol 4: Formation of a Benzylidene Acetal

Reaction: Protection of a diol with benzaldehyde dimethyl acetal.

Reagents and Materials:

  • Diol (1.0 equiv)

  • Benzaldehyde dimethyl acetal (1.2 equiv)

  • Camphorsulfonic acid (CSA) (0.1 equiv)

  • Anhydrous acetonitrile

  • Triethylamine

Procedure:

  • Dissolve the diol in anhydrous acetonitrile.

  • Add benzaldehyde dimethyl acetal and CSA.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with triethylamine.

  • Concentrate the mixture under reduced pressure and purify the residue by column chromatography.

Protocol 5: Formation of a TBDMS Ether

Reaction: Protection of an alcohol with TBDMSCl.

Reagents and Materials:

  • Alcohol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv)

  • Imidazole (1.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the alcohol and imidazole in anhydrous DMF.

  • Add TBDMSCl portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Key Concepts

General Mechanism of 1,3-Dioxane Formation and Hydrolysis

G cluster_0 Formation cluster_1 Hydrolysis Diol 1,3-Diol Hemiacetal Hemiacetal Diol->Hemiacetal Dioxane This compound Aldehyde Acetaldehyde Protonated_Aldehyde Protonated Acetaldehyde Aldehyde->Protonated_Aldehyde + H+ Proton H+ Protonated_Aldehyde->Hemiacetal Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H+ Carbocation Oxocarbenium Ion Protonated_Hemiacetal->Carbocation - H2O Carbocation->Dioxane Protonated_Dioxane Protonated Dioxane Dioxane->Protonated_Dioxane + H+ Proton_H H+ Carbocation_H Oxocarbenium Ion Protonated_Dioxane->Carbocation_H Hemiacetal_H Hemiacetal Carbocation_H->Hemiacetal_H + H2O Protonated_Hemiacetal_H Protonated Hemiacetal Hemiacetal_H->Protonated_Hemiacetal_H + H+ Diol_H 1,3-Diol Protonated_Hemiacetal_H->Diol_H Aldehyde_H Acetaldehyde Protonated_Hemiacetal_H->Aldehyde_H

Caption: General mechanism of 1,3-dioxane formation and hydrolysis.

Workflow for Selecting a Suitable Diol Protecting Group

G Start Start: Need to protect a diol Diol_Type What is the diol type? Start->Diol_Type Conditions What are the subsequent reaction conditions? Diol_Type->Conditions 1,3-Diol Acetonide Consider Acetonide Diol_Type->Acetonide 1,2-Diol Deprotection What are the desired deprotection conditions? Conditions->Deprotection Basic/Reductive/ Oxidative Silyl Consider Silyl Ether (TBDMS) Conditions->Silyl Acidic Dioxane Consider this compound Deprotection->Dioxane Mild Acid Benzylidene Consider Benzylidene Acetal Deprotection->Benzylidene Acid or H2 Orthogonal Consider Orthogonal Protecting Groups Deprotection->Orthogonal Need for multiple deprotection steps

Caption: Workflow for selecting a suitable diol protecting group.

A Comparative Guide to 2,4-Dimethyl-1,3-dioxane and 2,2-Dimethyl-1,3-dioxane as Protecting Groups for 1,3-Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For the protection of 1,3-diols, cyclic acetals are a mainstay, offering robust protection under a variety of conditions and reliable methods for their removal. This guide provides a detailed comparison of two such protecting groups: 2,4-dimethyl-1,3-dioxane (B1663926), derived from acetaldehyde (B116499), and 2,2-dimethyl-1,3-dioxane (B13969650), the more commonly known acetonide or isopropylidene ketal derived from acetone (B3395972). This comparison is intended to provide researchers with the necessary data and protocols to make an informed choice for their specific synthetic needs.

Introduction to 1,3-Dioxane (B1201747) Protecting Groups

Cyclic acetals, such as 1,3-dioxanes, are formed by the acid-catalyzed reaction of a diol with an aldehyde or a ketone.[1] These groups are valued for their stability in neutral to strongly basic environments, making them compatible with a wide range of synthetic transformations, including reactions involving organometallics, hydrides, and oxidation under non-acidic conditions.[2] The six-membered ring of 1,3-dioxanes is generally more thermodynamically stable than the five-membered ring of 1,3-dioxolanes (formed from 1,2-diols).[3] The removal of 1,3-dioxane protecting groups is typically achieved through acid-catalyzed hydrolysis.[4]

The choice between different 1,3-dioxane derivatives hinges on their relative stability and the ease of their formation and cleavage, which are influenced by the substituents on the acetal (B89532) carbon (C2).

Comparative Analysis

This section compares the performance of this compound and 2,2-dimethyl-1,3-dioxane as protecting groups for 1,3-diols, with a focus on their formation, stability, and deprotection.

Formation

Both protecting groups are typically formed under acidic catalysis with the corresponding carbonyl compound (acetaldehyde or acetone) or a more reactive equivalent like an acetal (e.g., 2,2-dimethoxypropane (B42991) for the acetonide). The reaction is an equilibrium process, and to drive it to completion, the water generated is usually removed, often by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[1]

In general, the formation of acetals from aldehydes is often faster than from ketones due to the lower steric hindrance of the aldehyde carbonyl group.[5]

Stability

The stability of a 1,3-dioxane to acid-catalyzed hydrolysis is a critical parameter. The hydrolysis proceeds through a protonated intermediate, followed by the formation of a carbocation at the C2 position. The stability of this carbocation intermediate significantly influences the rate of cleavage.

  • 2,2-Dimethyl-1,3-dioxane (Acetonide): The hydrolysis of an acetonide proceeds via a tertiary carbocation intermediate, which is relatively stable.

  • This compound: The hydrolysis of this acetal proceeds through a secondary carbocation intermediate, which is less stable than a tertiary carbocation.

Based on the stability of the carbocation intermediates, it can be inferred that This compound is more stable to acidic hydrolysis than 2,2-dimethyl-1,3-dioxane . This enhanced stability can be advantageous in complex syntheses where other acid-labile groups are present or when acidic conditions are required for other transformations in the synthetic sequence.

Kinetic studies on the hydrolysis of 2-methyl-1,3-dioxane (B3054962) provide evidence for the stability of the 1,3-dioxane ring system to acid-catalyzed cleavage.[6] While direct comparative kinetic data for the two title compounds is scarce, the general principles of carbocation stability provide a strong basis for this relative stability assessment.

Deprotection

Deprotection of both acetals is achieved by treatment with aqueous acid. Due to its higher stability, this compound may require slightly harsher acidic conditions (e.g., longer reaction times or higher acid concentration) for complete removal compared to the 2,2-dimethyl analog.

Data Presentation

PropertyThis compound2,2-Dimethyl-1,3-dioxane (Acetonide)
Carbonyl Precursor AcetaldehydeAcetone
Diol Precursor 1,3-Diols (e.g., 1,3-Butanediol)1,2- and 1,3-Diols
Formation Conditions Acid catalyst (e.g., p-TsOH), removal of waterAcid catalyst (e.g., p-TsOH, Amberlyst-15), acetone or 2,2-dimethoxypropane, removal of water[7][8]
Relative Acid Stability Higher (inferred from carbocation stability)Lower (inferred from carbocation stability)
Deprotection Conditions Aqueous acid (e.g., HCl, H₂SO₄)Mild aqueous acid (e.g., dilute HCl, acetic acid)[4]
Key Advantage Increased stability to acidic conditionsFacile removal under mild acidic conditions

Experimental Protocols

The following are representative experimental protocols for the protection of a 1,3-diol and the subsequent deprotection.

Protocol 1: Protection of 1,3-Butanediol (B41344) as this compound

Materials:

  • 1,3-Butanediol

  • Acetaldehyde

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1,3-butanediol (1.0 equiv) in toluene, add acetaldehyde (1.2 equiv) and a catalytic amount of p-TsOH (0.02 equiv).

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Protection of 1,3-Butanediol as 2,2-Dimethyl-1,3-dioxane (Acetonide)

Materials:

  • 1,3-Butanediol

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Acetone (as solvent)

  • Triethylamine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1,3-butanediol (1.0 equiv) in acetone.

  • Add 2,2-dimethoxypropane (1.5 equiv) and a catalytic amount of p-TsOH (0.02 equiv).

  • Stir the reaction mixture at room temperature and monitor by TLC or GC.

  • Once the reaction is complete, quench by adding triethylamine.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product, which can be purified by distillation or column chromatography.

Protocol 3: Deprotection of a 1,3-Dioxane Protecting Group

Materials:

  • Protected diol (this compound or 2,2-dimethyl-1,3-dioxane derivative)

  • Tetrahydrofuran (THF) or acetone

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the protected diol (1.0 equiv) in THF or acetone.

  • Add 1 M HCl solution and stir the mixture at room temperature.

  • Monitor the progress of the reaction by TLC. For the 2,4-dimethyl derivative, gentle heating may be required.

  • Upon completion, neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the deprotected diol, which can be further purified if necessary.

Visualization of Key Concepts

ProtectionDeprotection cluster_protection Protection Diol 1,3-Diol ProtectedDiol 1,3-Dioxane Diol->ProtectedDiol H+, -H2O Carbonyl Aldehyde or Ketone Carbonyl->ProtectedDiol ProtectedDiol->Diol H+, H2O

Caption: General scheme for the protection and deprotection of a 1,3-diol as a 1,3-dioxane.

StabilityComparison cluster_acetaldehyde This compound cluster_acetone 2,2-Dimethyl-1,3-dioxane Acetaldehyde_Acetal Protonated Acetal Acetaldehyde_Carbocation Secondary Carbocation (Less Stable) Acetaldehyde_Acetal->Acetaldehyde_Carbocation Hydrolysis Conclusion Inferred Relative Stability: 2,4-dimethyl > 2,2-dimethyl Acetaldehyde_Carbocation->Conclusion Acetone_Acetal Protonated Acetal Acetone_Carbocation Tertiary Carbocation (More Stable) Acetone_Acetal->Acetone_Carbocation Hydrolysis Acetone_Carbocation->Conclusion

References

A Comparative Guide to Analytical Methods for the Validation of 2,4-Dimethyl-1,3-dioxane Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the structural validation of 2,4-Dimethyl-1,3-dioxane. The primary techniques discussed are Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR). This document outlines the expected data for this compound, supported by experimental data from closely related compounds and established analytical principles.

Introduction to this compound

This compound is a cyclic ether with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol . The validation of its structure is crucial for its use in various research and development applications. The presence of two chiral centers at positions 2 and 4 suggests the possibility of stereoisomers (cis and trans), which can be differentiated by high-resolution analytical techniques.

Data Presentation

The following tables summarize the expected and comparative quantitative data for the analytical validation of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparative Data for Related Dioxanes

CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity
This compound (Predicted) H-2 (CH)~4.7-4.9Quartet (q)
H-4 (CH)~3.8-4.0Multiplet (m)
H-5 (CH₂)~1.3-1.8Multiplet (m)
H-6 (CH₂)~3.6-4.2Multiplet (m)
2-CH₃~1.2-1.4Doublet (d)
4-CH₃~1.1-1.3Doublet (d)
1,3-Dioxane H-2, H-4, H-6 (CH₂)3.79Singlet (s)
H-5 (CH₂)1.83Singlet (s)
2-Methyl-1,4-dioxane H-2 (CH)~3.8-4.0Multiplet (m)
Methylene Protons~3.4-4.0Multiplets (m)
2-CH₃~1.1-1.3Doublet (d)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Comparative Data for 1,3-Dioxane

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound (Predicted) C-2~98-102
C-4~68-72
C-5~30-34
C-6~60-64
2-CH₃~20-24
4-CH₃~20-24
1,3-Dioxane C-294.3
C-4, C-666.9
C-526.6

Table 3: Experimental Mass Spectrometry Data (Electron Ionization) for this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment Assignment
116< 5[M]⁺ (Molecular Ion)
101100[M - CH₃]⁺
7125[C₄H₇O]⁺
5530[C₃H₃O]⁺
4580[C₂H₅O]⁺
4375[C₃H₇]⁺ or [C₂H₃O]⁺

Table 4: Characteristic FTIR Absorption Bands for 1,3-Dioxane Derivatives

Vibrational ModeWavenumber (cm⁻¹)Intensity
C-H Stretch (Aliphatic)2850-3000Strong
C-H Bend (CH₂, CH₃)1370-1470Medium
C-O-C Stretch (Acetal)1050-1150Strong, Broad
Ring Vibrations800-1000Medium

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment and connectivity of protons and carbons in the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-150 ppm.

  • Data Processing: Apply Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts, multiplicities, and coupling constants.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the compound from any impurities and determine its molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 100 ppm) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 35-300.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Neat Liquid): Place one drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

  • FTIR Acquisition:

    • Spectrometer: A standard FTIR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32.

    • Resolution: 4 cm⁻¹.

    • Background: A background spectrum of the clean salt plates should be acquired prior to the sample analysis.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the functional groups present in the molecule.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for structure validation and the chemical structure with key MS fragments.

Validation_Workflow Logical Workflow for Structure Validation cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Structure Validation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR GCMS GC-MS Analysis Purification->GCMS FTIR FTIR Spectroscopy Purification->FTIR Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis GCMS->Data_Analysis FTIR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Logical workflow for the synthesis, purification, and structural validation of this compound.

MS_Fragmentation Key Mass Spectrometry Fragments of this compound cluster_structure This compound Structure cluster_fragments Major Fragments (m/z) mol O - CH(CH3) - O |           | CH2 - CH(CH3) - CH2 M_ion [M]⁺ m/z = 116 M_minus_15 [M - CH₃]⁺ m/z = 101 M_ion->M_minus_15 - CH₃ fragment_45 [C₂H₅O]⁺ m/z = 45 M_ion->fragment_45 Ring Cleavage

Caption: Chemical structure and major fragmentation pathways of this compound in EI-MS.

Quantitative Analysis of 2,4-Dimethyl-1,3-dioxane in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of 2,4-Dimethyl-1,3-dioxane, a cyclic acetal, is crucial for monitoring reaction kinetics, determining product yield, and ensuring the purity of final products in drug development and chemical synthesis. This guide provides an objective comparison of prevalent analytical methodologies for its quantification in complex reaction mixtures, supported by experimental protocols and performance data.

Comparison of Analytical Techniques

The primary methods for the quantitative analysis of this compound and related cyclic acetals include Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. High-Performance Liquid Chromatography (HPLC) presents an alternative, though it is often less direct for this class of compounds.

  • Gas Chromatography (GC-FID/GC-MS): This is the most common and robust technique for volatile and semi-volatile compounds like this compound.[1] GC offers high resolution and sensitivity. FID provides excellent quantitation for hydrocarbons, while MS offers definitive identification and enhanced sensitivity, especially when using techniques like Selected Ion Monitoring (SIM).[2][3] Sample preparation may involve direct injection or extraction.[3][4] For complex matrices, headspace GC can be employed to minimize matrix effects and protect the instrument.[5][6]

  • Quantitative NMR (qNMR): qNMR is a powerful primary ratio method of measurement that allows for the direct quantification of a substance by comparing its NMR signal integral to that of a certified internal standard.[7] A key advantage is that it does not require an identical standard of the analyte for calibration.[8] It is highly accurate for determining the purity of active pharmaceutical ingredients (APIs) and for monitoring reaction progress by quantifying reactants and products over time.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is less frequently used for small, non-chromophoric molecules like this compound. The primary challenge is detection, as the molecule lacks a strong UV chromophore, necessitating detection at low wavelengths (~200 nm), which can suffer from solvent interference.[10] Therefore, GC is often the preferred chromatographic technique.[11]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Protocol 1: Quantitative Analysis by Gas Chromatography (GC-FID)

This protocol outlines a general procedure for quantifying this compound using GC with a Flame Ionization Detector (FID), a common method for analyzing organic volatile impurities.[4]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Accurately transfer 1.0 mL of the reaction mixture into a 10 mL volumetric flask.

  • Add a known concentration of an appropriate internal standard (e.g., 1,4-Dioxane-d8, Toluene).

  • Add 5 mL of a suitable extraction solvent (e.g., Dichloromethane).[4]

  • Vortex the mixture for 2 minutes and allow the layers to separate.

  • Carefully transfer the organic layer to a GC vial for analysis.

2. GC-FID Instrumentation and Conditions:

  • Column: Rtx-5 (Crossbond 5% diphenyl/95% dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: 40 °C (hold for 5 min), ramp at 10 °C/min to 220 °C (hold for 2 min).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL (Split ratio 1:30).

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound with the same fixed concentration of the internal standard.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Calculate the concentration of this compound in the reaction mixture sample using the linear regression equation from the calibration curve.

Protocol 2: Quantitative Analysis by ¹H-NMR Spectroscopy

This protocol describes the use of ¹H-NMR for the absolute quantification of this compound in a reaction mixture using a certified internal standard.

1. Sample Preparation:

  • Accurately weigh a precise amount of the reaction mixture into a vial.

  • Accurately weigh and add a precise amount of a suitable internal standard (e.g., 1,4-Dioxane-¹³C₄, Maleic Anhydride). The standard should have a simple spectrum with resonances that do not overlap with the analyte signals.[7][9]

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a volumetric flask.[12]

  • Transfer an appropriate volume of the final solution to a clean NMR tube.[9]

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: Standard 1D proton experiment.

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation and accurate integration.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

3. Data Processing and Quantification:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved signals corresponding to known numbers of protons for both this compound and the internal standard.

  • Calculate the concentration of the analyte using the following formula[7]: Cₓ = C_cal * (Iₓ / I_cal) * (N_cal / Nₓ) * (MWₓ / MW_cal) * (m_cal / mₓ) Where:

    • C = Concentration/Purity

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • x = analyte (this compound)

    • cal = internal standard

Data Presentation: Performance Comparison

The following tables summarize typical performance data for the described analytical methods. Data for the closely related compound 1,4-dioxane (B91453) is used where specific data for this compound is not available.

Table 1: Gas Chromatography (GC-FID/MS) Performance Data

Parameter Typical Value Source
Linearity (Range) 0.5 - 20 ppm [4]
Correlation Coefficient (r²) > 0.997 [4][5]
Limit of Detection (LOD) 0.10 ppm (LLE) / 2.3 ppb (Headspace) [4][5]
Limit of Quantification (LOQ) 0.30 ppm [4]
Precision (%RSD) < 2% (Intra- and Interday) [4]

| Recovery (%) | 98 - 102% |[4] |

Table 2: Quantitative NMR (qNMR) Performance Data

Parameter Typical Value Source
Linearity (Range) Wide dynamic range, dependent on solubility [7]
Correlation Coefficient (r²) ≥ 0.999 General qNMR performance
Limit of Detection (LOD) ~µg/mL range, instrument dependent [8]
Limit of Quantification (LOQ) ~10-50 µg/mL, instrument dependent [8]
Precision (%RSD) < 1% General qNMR performance

| Accuracy/Bias (%) | < 1% | General qNMR performance |

Mandatory Visualizations

Diagrams illustrating the experimental workflows are provided below.

cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing ReactionMixture 1. Reaction Mixture Aliquot AddIS 2. Add Internal Standard ReactionMixture->AddIS AddSolvent 3. Add Extraction Solvent (e.g., Dichloromethane) AddIS->AddSolvent Vortex 4. Vortex & Separate Layers AddSolvent->Vortex Transfer 5. Transfer Organic Layer to GC Vial Vortex->Transfer Inject 6. Inject into GC Transfer->Inject Separate 7. Separation on Capillary Column Inject->Separate Detect 8. FID Detection Separate->Detect Chromatogram 9. Obtain Chromatogram Detect->Chromatogram Integrate 10. Integrate Peak Areas Chromatogram->Integrate Calibrate 11. Apply Calibration Curve Integrate->Calibrate Quantify 12. Calculate Concentration Calibrate->Quantify

Caption: Experimental workflow for GC-FID quantitative analysis.

cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing WeighSample 1. Accurately Weigh Reaction Mixture Dissolve 3. Dissolve in Deuterated Solvent WeighSample->Dissolve WeighIS 2. Accurately Weigh Internal Standard WeighIS->Dissolve Transfer 4. Transfer to NMR Tube Dissolve->Transfer Acquire 5. Acquire ¹H-NMR Spectrum (with appropriate d1 delay) Transfer->Acquire Process 6. Process FID (FT, Phase, Baseline) Acquire->Process Integrate 7. Integrate Analyte & Standard Signals Process->Integrate Calculate 8. Calculate Concentration using the qNMR formula Integrate->Calculate

References

The Stability Showdown: 1,3-Dioxanes vs. 1,3-Dioxolanes in Acetal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a protecting group is a critical decision in multi-step synthesis. Cyclic acetals, particularly 1,3-dioxanes and 1,3-dioxolanes, are frequently employed to mask carbonyl functionalities. Their relative stability towards hydrolysis dictates their suitability for specific reaction conditions. This guide provides a comprehensive comparison of the stability of these two classes of cyclic acetals, supported by experimental data and detailed methodologies.

The stability of cyclic acetals is a nuanced interplay of several factors, primarily ring strain, stereoelectronic effects, and the nature of the substituents on the acetal (B89532) ring. Generally, six-membered 1,3-dioxanes exhibit greater thermodynamic stability compared to their five-membered 1,3-dioxolane (B20135) counterparts, a trend largely attributed to reduced ring strain in the chair conformation of the dioxane ring.

Comparative Hydrolysis Rates: A Quantitative Look

The acid-catalyzed hydrolysis of acetals is the most common pathway for their deprotection and serves as a reliable measure of their stability. The general trend observed is that for acetals derived from aldehydes, the six-membered 1,3-dioxanes are more stable (hydrolyze slower) than the five-membered 1,3-dioxolanes. Conversely, for acetals derived from ketones, the 1,3-dioxolanes tend to be more stable.

A key study on the hydrolysis of benzaldehyde (B42025) glycerol (B35011) acetals found that the 1,3-dioxane (B1201747) isomer is approximately eight times more stable than its 1,3-dioxolane counterpart under acidic conditions. This highlights the significant impact of the ring size on stability.

Below are tables summarizing the relative rates of hydrolysis for a selection of 1,3-dioxanes and 1,3-dioxolanes.

Table 1: Relative Hydrolysis Rates of Aldehyde-Derived Cyclic Acetals

Acetal DerivativeRing SystemRelative Rate of Hydrolysis (qualitative)
Aldehyde Acetal1,3-DioxolaneFaster
Aldehyde Acetal1,3-DioxaneSlower

Table 2: Relative Hydrolysis Rates of Ketone-Derived Cyclic Acetals

Acetal DerivativeRing SystemRelative Rate of Hydrolysis (qualitative)
Ketone Acetal1,3-DioxolaneSlower
Ketone Acetal1,3-DioxaneFaster

Table 3: Relative Rates of Hydrolysis for Various Cyclic Ketone Acetals [1]

1,3-Dioxane DerivativeRelative Rate
2,2-Dimethyl-1,3-dioxane1
2,2,5-Trimethyl-1,3-dioxane30.6
2,2,5,5-Tetramethyl-1,3-dioxane2

Note: The data in Table 3 illustrates the influence of substitution on the dioxane ring on hydrolysis rates.

Theoretical Underpinnings of Stability

The observed differences in stability can be rationalized by considering the following factors:

  • Ring Strain: 1,3-Dioxolanes possess significant torsional strain due to the eclipsing interactions of the C-H bonds on adjacent carbons in their envelope or twist conformations. In contrast, 1,3-dioxanes can adopt a stable chair conformation, which minimizes both torsional and angle strain, closely resembling the strain-free cyclohexane (B81311) ring.

  • Stereoelectronic Effects (Anomeric Effect): The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane ring to prefer an axial orientation. In 1,3-dioxanes, this effect contributes to the stabilization of the ground state, thereby increasing the activation energy for hydrolysis. The geometric constraints of the 1,3-dioxolane ring do not allow for an optimal manifestation of the anomeric effect.

  • Substituent Effects: The nature and position of substituents on the acetal ring can significantly influence stability. For ketone-derived acetals, steric interactions between the substituents on the C2 carbon and the ring can destabilize the chair conformation of a 1,3-dioxane, making the more flexible 1,3-dioxolane comparatively more stable.

Below is a diagram illustrating the logical relationship between these factors and the relative stability of 1,3-dioxanes and 1,3-dioxolanes.

G Factors Influencing Cyclic Acetal Stability A Cyclic Acetal Structure B 1,3-Dioxane (6-membered ring) A->B C 1,3-Dioxolane (5-membered ring) A->C J Substituent Effects A->J D Lower Ring Strain (Chair Conformation) B->D F Pronounced Anomeric Effect B->F K Aldehyde-derived: More Stable B->K L Ketone-derived: Less Stable (Steric Hindrance) B->L E Higher Ring Strain (Envelope/Twist Conformation) C->E G Less Effective Anomeric Effect C->G M Aldehyde-derived: Less Stable C->M N Ketone-derived: More Stable C->N H Increased Stability D->H I Decreased Stability E->I F->H G->I J->K J->L J->M J->N

Caption: Logical flow of factors determining cyclic acetal stability.

Experimental Protocol: Determination of Acetal Hydrolysis Kinetics

The following is a generalized protocol for determining the rate of acid-catalyzed hydrolysis of cyclic acetals. This method can be adapted for various analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

1. Materials and Reagents:

  • Cyclic acetal (1,3-dioxane or 1,3-dioxolane derivative)

  • Aqueous buffer solution of desired pH (e.g., acetate (B1210297) buffer for pH 4-6, phosphate (B84403) buffer for pH 6-8)

  • Organic co-solvent (e.g., acetonitrile, dioxane, if acetal is not water-soluble)

  • Internal standard (for GC or NMR analysis, e.g., a stable compound with a distinct signal)

  • Quenching solution (e.g., a basic solution like sodium bicarbonate to stop the reaction)

  • Deuterated solvent (for NMR analysis, e.g., D₂O)

2. Instrumentation:

  • Gas Chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) OR

  • High-Performance Liquid Chromatograph (HPLC) with a suitable column and detector (e.g., UV-Vis detector) OR

  • Nuclear Magnetic Resonance (NMR) spectrometer

3. Procedure:

  • Preparation of Reaction Mixture:

    • Prepare a stock solution of the cyclic acetal and the internal standard in the chosen organic co-solvent.

    • In a thermostatted reaction vessel, equilibrate the aqueous buffer solution to the desired temperature.

    • Initiate the reaction by adding a known volume of the acetal stock solution to the buffer solution. The final concentration of the acetal should be suitable for the chosen analytical method.

  • Sampling and Quenching:

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution. This will neutralize the acid catalyst and stop the hydrolysis.

  • Analysis:

    • GC/HPLC: Analyze the quenched samples. The concentration of the remaining acetal is determined by comparing its peak area to that of the internal standard.

    • NMR: The reaction can be monitored in real-time within the NMR tube by adding a small amount of acid to a solution of the acetal in a deuterated solvent/buffer mixture. The disappearance of the acetal signal and the appearance of the aldehyde/ketone and diol signals are monitored over time.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the cyclic acetal (ln[acetal]) versus time.

    • For a pseudo-first-order reaction, this plot should yield a straight line.

    • The rate constant (k) for the hydrolysis is the negative of the slope of this line.

    • The half-life (t₁/₂) of the acetal can be calculated using the equation: t₁/₂ = 0.693 / k.

Below is a workflow diagram for the experimental determination of acetal hydrolysis kinetics.

G Experimental Workflow for Acetal Hydrolysis Kinetics A Prepare Acetal & Internal Standard Stock Solution C Initiate Reaction: Mix Acetal Solution with Buffer A->C B Thermostat Buffer Solution B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction (e.g., with NaHCO3) D->E F Analyze Samples (GC, HPLC, or NMR) E->F G Plot ln[Acetal] vs. Time F->G H Determine Rate Constant (k) from Slope G->H I Calculate Half-life (t1/2) H->I

Caption: Workflow for determining acetal hydrolysis kinetics.

Conclusion

The choice between a 1,3-dioxane and a 1,3-dioxolane as a protecting group is a strategic one that depends on the specific requirements of the synthetic route. For the protection of aldehydes where greater stability to acidic conditions is required, a 1,3-dioxane is generally the superior choice. Conversely, for the protection of ketones, a 1,3-dioxolane often provides enhanced stability. Understanding the interplay of ring strain, stereoelectronic effects, and substituent effects allows for a rational selection of the appropriate cyclic acetal, ensuring the success of complex synthetic endeavors. The provided experimental protocol offers a robust framework for quantifying the stability of novel cyclic acetals in various research and development settings.

References

A Spectroscopic Comparison of 2,4-Dimethyl-1,3-dioxane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic properties of the cis and trans isomers of 2,4-dimethyl-1,3-dioxane (B1663926). Aimed at researchers, scientists, and professionals in drug development, this document outlines the key differences in their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. Understanding these differences is crucial for the stereochemical assignment and quality control of these compounds.

Introduction to the Isomers of this compound

This compound exists as two stereoisomers: cis and trans. These isomers arise from the relative orientation of the methyl groups at positions 2 and 4 of the dioxane ring. In the more stable chair conformation, the cis isomer has both methyl groups in equatorial positions, while the trans isomer has one methyl group in an equatorial position and the other in an axial position. This difference in three-dimensional structure leads to distinct spectroscopic signatures, particularly in NMR spectroscopy.

Data Presentation: A Comparative Spectroscopic Analysis

The following tables summarize the expected and observed spectroscopic data for the cis and trans isomers of this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Proton Assignment cis-2,4-Dimethyl-1,3-dioxane trans-2,4-Dimethyl-1,3-dioxane Rationale for Difference
C2-H QuartetQuartetThe chemical shift is influenced by the orientation of the C4-methyl group.
C2-CH₃ DoubletDoubletThe electronic environment is slightly different due to the overall molecular geometry.
C4-H MultipletMultipletThe axial vs. equatorial position of the C4-methyl group in the trans isomer significantly impacts the chemical shift and coupling constants of this proton.
C4-CH₃ DoubletDoubletThe axial C4-methyl group in the trans isomer is expected to be more shielded and thus appear at a slightly lower chemical shift compared to the equatorial C4-methyl group in the cis isomer.
C5-H (axial) MultipletMultipletThe chemical shifts of the C5 protons are sensitive to the stereochemistry at C4.
C5-H (equatorial) MultipletMultipletThe spatial relationship with the C4-methyl group differs between the two isomers.
C6-H (axial) MultipletMultipletThe overall conformation affects the shielding of the ring protons.
C6-H (equatorial) MultipletMultipletDifferences in through-space interactions with the methyl groups lead to varied chemical shifts.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Carbon Assignment cis-2,4-Dimethyl-1,3-dioxane trans-2,4-Dimethyl-1,3-dioxane Rationale for Difference
C2 ~98-102 ppm~98-102 ppmThe chemical shift of the acetal (B89532) carbon is sensitive to the substitution pattern.
C4 ~65-70 ppm~60-65 ppmThe carbon bearing an axial methyl group (trans isomer) is expected to be shielded (gamma-gauche effect) and appear at a lower chemical shift.
C5 ~35-40 ppm~30-35 ppmThe stereochemistry at C4 influences the chemical shift of the adjacent C5 carbon.
C6 ~60-65 ppm~55-60 ppmThe gamma-gauche effect from the axial C4-methyl group in the trans isomer will also shield C6.
C2-CH₃ ~20-25 ppm~20-25 ppmMinimal difference expected.
C4-CH₃ ~20-25 ppm~15-20 ppmAn axial methyl group is typically shielded and appears at a lower chemical shift compared to an equatorial one.

Table 3: FT-IR Spectroscopic Data

Vibrational Mode Expected Wavenumber (cm⁻¹) Isomer Specificity
C-H stretch (alkane) 2850-3000Minor differences may be observed in the precise peak shapes and positions.
C-O-C stretch (ether) 1050-1150The exact position of these strong bands may differ slightly between the two isomers.
CH₂/CH₃ bend 1370-1470Subtle variations are possible.
Fingerprint Region 400-1300This region is expected to show the most significant, albeit complex, differences between the isomers due to the unique vibrational coupling in each molecule.

Table 4: Mass Spectrometry Data

Fragmentation Pathway Expected m/z Isomer Specificity
Molecular Ion [M]⁺ 116The molecular ion peak may be weak but should be present for both isomers.
Loss of a methyl group [M-15]⁺ 101This is an expected fragmentation for both isomers. The relative intensity may vary.
Loss of acetaldehyde (B116499) [M-44]⁺ 72This retro-Diels-Alder type fragmentation is characteristic of the dioxane ring.
Cleavage of the dioxane ring VariousThe relative abundances of fragments resulting from ring cleavage may differ due to the different stabilities of the radical cations formed from the cis and trans isomers.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound isomers.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

    • Process the data similarly to the ¹H NMR spectrum.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Place a drop of the neat liquid sample between two NaCl or KBr plates.

  • Instrumentation: An FT-IR spectrometer.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan with the clean plates prior to the sample scan.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) for separation and analysis.

  • Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Scan a mass range of m/z 30-200. The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Visualization of Isomer Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound isomers and their subsequent spectroscopic analysis.

G cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Spectroscopic Analysis 1,3-Butanediol 1,3-Butanediol Reaction Acetalization 1,3-Butanediol->Reaction Acetaldehyde Acetaldehyde Acetaldehyde->Reaction Acid_Catalyst Acid Catalyst Acid_Catalyst->Reaction Isomer_Mixture Mixture of cis and trans Isomers Reaction->Isomer_Mixture Chromatography Chromatography (e.g., GC) Isomer_Mixture->Chromatography cis_Isomer cis-2,4-Dimethyl-1,3-dioxane Chromatography->cis_Isomer trans_Isomer trans-2,4-Dimethyl-1,3-dioxane Chromatography->trans_Isomer NMR NMR ('H, ¹³C) cis_Isomer->NMR FTIR FT-IR cis_Isomer->FTIR MS Mass Spectrometry cis_Isomer->MS trans_Isomer->NMR trans_Isomer->FTIR trans_Isomer->MS

Caption: Synthesis and analysis of this compound isomers.

This comprehensive guide provides the foundational spectroscopic information and experimental frameworks necessary for the confident identification and differentiation of cis and trans-2,4-dimethyl-1,3-dioxane. The distinct NMR profiles of these isomers, in particular, serve as a powerful tool for stereochemical assignment in research and development.

A Comparative Guide to Alternative Reagents for the Synthesis of 2,4-Dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 2,4-Dimethyl-1,3-dioxane, a valuable heterocyclic compound, can be approached through various synthetic routes, primarily the Prins reaction and the acetalization of 1,3-diols. The choice of reagents, particularly the catalyst, plays a critical role in determining the reaction's efficiency, selectivity, and environmental impact. This guide provides a comparative analysis of alternative reagents for the synthesis of this compound, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes and Catalysts

The synthesis of this compound is predominantly achieved through two main pathways:

  • Prins Reaction: This acid-catalyzed reaction involves the electrophilic addition of acetaldehyde (B116499) to propene. A variety of Brønsted and Lewis acids can be employed as catalysts.

  • Acetalization of 1,3-Butanediol (B41344): This method involves the reaction of 1,3-butanediol with acetaldehyde in the presence of an acid catalyst to form the cyclic acetal.

The selection of the catalyst is a key consideration, with options ranging from traditional mineral acids to more sustainable solid acid catalysts.

Synthetic RouteReagentsCatalystTemperature (°C)Reaction TimeYield/ConversionReference
Prins ReactionPropene, AcetaldehydeSulfuric Acid (H₂SO₄)Low--[1]
Prins ReactionPropene, AcetaldehydeLewis Acids (e.g., SnCl₄)---[1]
Acetalization1,3-Butanediol, Acetaldehydep-Toluenesulfonic acid (PTSA)Reflux-High (general observation)[2]
Acetalization1,3-Butanediol, AcetaldehydeAmberlyst-15 (Solid Acid)--High (general observation for acetalization)[3][4][5]
Acetalization (isomer synthesis)Propylene Glycol, AcetaldehydeAmberlite IR-120 (Solid Acid)40 - 83180 min85% conversion (to 2,4-dimethyl-1,3-dioxolane)[6]
Dehydration/CondensationPropylene GlycolSulfuric Acid (H₂SO₄)Distillation--[7]

Note: Specific yield data for the synthesis of this compound with various catalysts is not extensively reported in a single comparative study. The data presented for the Amberlite IR-120 catalyzed reaction pertains to the synthesis of the isomeric 2,4-dimethyl-1,3-dioxolane. General observations suggest high yields are achievable for acetalization reactions.

Experimental Protocols

Method 1: Acetalization of 1,3-Butanediol using a Solid Acid Catalyst (Amberlyst-15)

This protocol describes a general procedure for the synthesis of this compound via the acetalization of 1,3-butanediol using the recyclable solid acid catalyst, Amberlyst-15.

Materials:

  • 1,3-Butanediol

  • Acetaldehyde

  • Amberlyst-15 resin

  • Toluene (B28343) (or another suitable solvent for azeotropic water removal)

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add 1,3-butanediol (1.0 eq) and a catalytic amount of Amberlyst-15 (e.g., 10-20% by weight of the diol).

  • Add toluene to the flask.

  • Add acetaldehyde (1.1-1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by observing the amount of water collected or by using an appropriate analytical technique (e.g., GC-MS, TLC).

  • Once the reaction is complete (no more water is collected), cool the mixture to room temperature.

  • Filter the reaction mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with a solvent, dried, and reused.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation to yield this compound.

Method 2: Prins Reaction using a Brønsted Acid Catalyst (Sulfuric Acid)

This protocol outlines a general procedure for the synthesis of this compound from propene and acetaldehyde using sulfuric acid as a catalyst. This reaction should be performed in a suitable pressure vessel.

Materials:

  • Propene

  • Acetaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • An inert solvent (e.g., a hydrocarbon)

  • Pressure reactor

  • Stirring mechanism

  • Cooling system

Procedure:

  • Charge a pressure reactor with a cooled solution of acetaldehyde in an inert solvent.

  • Add a catalytic amount of concentrated sulfuric acid to the solution while maintaining a low temperature.

  • Seal the reactor and introduce propene gas to the desired pressure.

  • Stir the reaction mixture vigorously at a controlled low temperature (typically below ambient temperature to favor dioxane formation).[1]

  • Monitor the reaction progress by pressure drop or by analyzing aliquots (if the reactor setup allows).

  • Once the reaction is complete, carefully vent the excess propene.

  • Quench the reaction by adding a base (e.g., a cold solution of sodium carbonate) to neutralize the sulfuric acid.

  • Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by fractional distillation to obtain this compound.

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the key chemical transformations and a general workflow for catalyst screening in the synthesis of this compound.

G Synthesis of this compound cluster_0 Acetalization Route cluster_1 Prins Reaction Route 1,3-Butanediol 1,3-Butanediol Nucleophilic_Attack_A Nucleophilic Attack by Diol 1,3-Butanediol->Nucleophilic_Attack_A Acetaldehyde_A Acetaldehyde Protonation_A Protonation of Acetaldehyde Acetaldehyde_A->Protonation_A + H+ Protonation_A->Nucleophilic_Attack_A Hemiacetal Hemiacetal Intermediate Nucleophilic_Attack_A->Hemiacetal Protonation_OH_A Protonation of Hydroxyl Group Hemiacetal->Protonation_OH_A + H+ Water_Loss_A Loss of Water Protonation_OH_A->Water_Loss_A Oxocarbenium_Ion_A Oxocarbenium Ion Water_Loss_A->Oxocarbenium_Ion_A - H2O Ring_Closure_A Intramolecular Ring Closure Oxocarbenium_Ion_A->Ring_Closure_A Deprotonation_A Deprotonation Ring_Closure_A->Deprotonation_A Product_A This compound Deprotonation_A->Product_A - H+ Propene Propene Electrophilic_Attack Electrophilic Attack by Propene Propene->Electrophilic_Attack Acetaldehyde_P Acetaldehyde Protonation_P Protonation of Acetaldehyde Acetaldehyde_P->Protonation_P + H+ Reaction_with_Acetaldehyde Reaction with second Acetaldehyde Acetaldehyde_P->Reaction_with_Acetaldehyde Protonation_P->Electrophilic_Attack Carbocation Carbocation Intermediate Electrophilic_Attack->Carbocation Carbocation->Reaction_with_Acetaldehyde Intermediate_2 Intermediate Reaction_with_Acetaldehyde->Intermediate_2 Ring_Closure_P Ring Closure Intermediate_2->Ring_Closure_P Product_P This compound Ring_Closure_P->Product_P

Figure 1: Reaction mechanisms for the synthesis of this compound.

G General Experimental Workflow for Catalyst Screening Start Start Reaction_Setup Reaction Setup: - Reactants (e.g., 1,3-Butanediol, Acetaldehyde) - Catalyst (e.g., Amberlyst-15) - Solvent Start->Reaction_Setup Reaction Run Reaction under Controlled Conditions (Temperature, Time, Stirring) Reaction_Setup->Reaction Monitoring Monitor Reaction Progress (e.g., GC, TLC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Reaction Workup: - Catalyst Removal - Neutralization - Extraction Monitoring->Workup Proceed if complete Isolation Product Isolation: - Solvent Removal - Purification (e.g., Distillation) Workup->Isolation Analysis Product Analysis: - Yield Calculation - Purity Determination (e.g., GC, NMR) Isolation->Analysis End End Analysis->End

References

Benchmarking the performance of 2,4-Dimethyl-1,3-dioxane as a protecting group

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multi-step organic synthesis, the strategic protection of functional groups is a cornerstone of success. For the temporary masking of 1,2- and 1,3-diols, chemists have a diverse toolkit of protecting groups at their disposal. Among these, the 2,4-dimethyl-1,3-dioxane (B1663926), a cyclic acetal (B89532) formed from the reaction of a diol with acetaldehyde, offers a balance of stability and controlled cleavage. This guide provides a comprehensive performance comparison of this compound against other commonly employed diol protecting groups: the acetonide, the benzylidene acetal, and silyl (B83357) ethers. The following data-driven analysis, supported by detailed experimental protocols, aims to equip researchers, scientists, and drug development professionals with the information necessary to make informed decisions in their synthetic endeavors.

Comparative Performance of Diol Protecting Groups

The selection of an appropriate protecting group hinges on a variety of factors, including the ease and efficiency of its installation and removal, as well as its stability towards various reaction conditions. The following tables summarize the performance of this compound and its alternatives based on available experimental data.

Table 1: Formation of Diol Protecting Groups

Protecting GroupReagentCatalystSolventTemperature (°C)TimeYield (%)
This compound Acetaldehyde or Paraldehyde (B1678423)p-TsOH, CSA, or Lewis AcidsToluene, CH₂Cl₂Reflux1-4 h69-95%¹
AcetonideAcetone or 2,2-Dimethoxypropane (B42991)p-TsOH, CSA, I₂Acetone, DMF, CH₂Cl₂Room Temp. - Reflux0.5-24 h80-98%
Benzylidene AcetalBenzaldehyde (B42025) or Benzaldehyde dimethyl acetalp-TsOH, CSA, ZnCl₂Toluene, BenzeneReflux2-12 h85-95%
Silyl Ether (e.g., TBDMS)TBDMS-ClImidazole (B134444), Et₃NDMF, CH₂Cl₂Room Temp.1-12 h>95%

¹ Data for a closely related 2,4,6-substituted 1,3-dioxane (B1201747) derivative.

Table 2: Deprotection of Diol Protecting Groups

Protecting GroupReagentsSolventTemperature (°C)TimeYield (%)
This compound Aq. Acid (e.g., HCl, AcOH)THF, AcetoneRoom Temp. - 501-6 h>90%
AcetonideAq. Acid (e.g., HCl, TFA, AcOH)THF, MeOH, H₂O0 - Room Temp.0.5-4 h>95%
Benzylidene AcetalAq. Acid (e.g., HCl, H₂SO₄), H₂/Pd-CTHF, MeOH, EtOAcRoom Temp.1-24 h>90%
Silyl Ether (e.g., TBDMS)TBAF, HF, Aq. AcidTHF, MeCNRoom Temp.0.5-8 h>95%

Table 3: Stability of Diol Protecting Groups

Protecting GroupAcidic Conditions (pH < 4)Basic Conditions (pH > 10)Oxidative ConditionsReductive Conditions (e.g., LiAlH₄, NaBH₄)
This compound LabileStableGenerally StableStable
AcetonideLabileStableGenerally StableStable
Benzylidene AcetalLabileStableGenerally StableLabile (Hydrogenolysis)
Silyl Ether (e.g., TBDMS)LabileStableGenerally StableStable

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful application of protecting group strategies. The following protocols provide representative methods for the formation and deprotection of the discussed protecting groups for a generic 1,3-diol.

Protocol 1: Protection of a 1,3-Diol as a this compound

Reaction: Formation of a this compound from a 1,3-diol and paraldehyde.

Reagents and Materials:

  • 1,3-Diol (1.0 equiv)

  • Paraldehyde (1.5 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv)

  • Anhydrous Toluene

  • Dean-Stark apparatus

Procedure:

  • To a solution of the 1,3-diol in anhydrous toluene, add paraldehyde and a catalytic amount of p-TsOH·H₂O.

  • Fit the reaction flask with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection of a this compound

Reaction: Acid-catalyzed hydrolysis of a this compound.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Aqueous solution of a strong acid (e.g., 1 M HCl) or 80% acetic acid

  • Organic co-solvent (e.g., Tetrahydrofuran (THF), acetone)

Procedure:

  • Dissolve the this compound in a suitable organic co-solvent.

  • Add the aqueous acid solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Protocol 3: Protection of a 1,3-Diol as an Acetonide

Reaction: Formation of a 2,2-dimethyl-1,3-dioxane (B13969650) (acetonide) from a 1,3-diol and 2,2-dimethoxypropane.

Reagents and Materials:

  • 1,3-Diol (1.0 equiv)

  • 2,2-Dimethoxypropane (1.5 equiv)

  • Camphorsulfonic acid (CSA) (0.05 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the 1,3-diol in anhydrous CH₂Cl₂.

  • Add 2,2-dimethoxypropane and a catalytic amount of CSA.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with triethylamine.

  • Concentrate the mixture under reduced pressure and purify the residue by column chromatography.

Protocol 4: Deprotection of an Acetonide

Reaction: Acid-catalyzed hydrolysis of an acetonide.

Reagents and Materials:

Procedure:

  • Dissolve the acetonide in methanol.

  • Add the 80% acetic acid solution.

  • Stir the mixture at room temperature and monitor by TLC.

  • Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 5: Protection of a 1,3-Diol as a Benzylidene Acetal

Reaction: Formation of a 2-phenyl-1,3-dioxane (B8809928) from a 1,3-diol and benzaldehyde dimethyl acetal.

Reagents and Materials:

  • 1,3-Diol (1.0 equiv)

  • Benzaldehyde dimethyl acetal (1.2 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv)

  • Anhydrous Toluene

Procedure:

  • To a solution of the 1,3-diol in anhydrous toluene, add benzaldehyde dimethyl acetal and a catalytic amount of p-TsOH·H₂O.

  • Fit the reaction flask with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 6: Deprotection of a Benzylidene Acetal

Reaction: Hydrogenolysis of a benzylidene acetal.

Reagents and Materials:

  • Benzylidene acetal-protected diol (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Hydrogen gas (H₂)

  • Methanol or Ethyl Acetate

Procedure:

  • Dissolve the benzylidene acetal in methanol or ethyl acetate.

  • Add 10% Pd/C to the solution.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected diol.

Protocol 7: Protection of a 1,3-Diol as a TBDMS Ether

Reaction: Formation of a bis-TBDMS ether from a 1,3-diol.

Reagents and Materials:

  • 1,3-Diol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (2.5 equiv)

  • Imidazole (3.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the 1,3-diol and imidazole in anhydrous CH₂Cl₂.

  • Add TBDMS-Cl portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 8: Deprotection of a TBDMS Ether

Reaction: Fluoride-mediated cleavage of a TBDMS ether.

Reagents and Materials:

  • TBDMS-protected diol (1.0 equiv)

  • Tetrabutylammonium fluoride (B91410) (TBAF) (1.0 M solution in THF, 2.2 equiv)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the TBDMS-protected diol in THF.

  • Add the TBAF solution and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate the deprotected diol.

Visualizing the Pathways: Protection and Deprotection Schemes

The following diagrams, generated using the DOT language, illustrate the fundamental transformations involved in the protection and deprotection of diols using the benchmarked protecting groups.

Protection_Deprotection_Schemes cluster_dioxane This compound cluster_acetonide Acetonide cluster_benzylidene Benzylidene Acetal cluster_silyl Silyl Ether Diol1 1,3-Diol Dioxane This compound Diol1->Dioxane + Acetaldehyde, H⁺ Dioxane->Diol1 H₃O⁺ Diol2 1,3-Diol Acetonide Acetonide Diol2->Acetonide + Acetone, H⁺ Acetonide->Diol2 H₃O⁺ Diol3 1,3-Diol Benzylidene Benzylidene Acetal Diol3->Benzylidene + Benzaldehyde, H⁺ Benzylidene->Diol3 H₂/Pd-C or H₃O⁺ Diol4 1,3-Diol Silyl bis-TBDMS Ether Diol4->Silyl + TBDMS-Cl, Imidazole Silyl->Diol4 TBAF Protecting_Group_Selection Start Define Synthetic Route and Reaction Conditions Stability Assess Required Stability (Acidic, Basic, Reductive, Oxidative) Start->Stability AcidLabile Acid-Labile Group Needed? Stability->AcidLabile Conditions Defined Orthogonality Consider Orthogonality to other Protecting Groups Stability->Orthogonality Stable Group Needed AcidLabile->Orthogonality Yes AcidLabile->Orthogonality No SelectPG Select Optimal Protecting Group Orthogonality->SelectPG

A Comparative Review of Substituted 1,3-Dioxanes: Synthesis, Applications, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Substituted 1,3-dioxanes, a class of six-membered heterocyclic compounds, have garnered significant attention in the fields of medicinal chemistry, organic synthesis, and materials science. Their rigid, chair-like conformation provides a unique scaffold for stereocontrolled synthesis and the development of pharmacologically active agents. This guide offers a comparative overview of the applications of substituted 1,3-dioxanes, supported by quantitative data and detailed experimental methodologies, to assist researchers, scientists, and drug development professionals in this dynamic area of study.

Synthetic Methodologies: A Comparative Overview

The synthesis of substituted 1,3-dioxanes is primarily achieved through two main routes: the acid-catalyzed acetalization of 1,3-diols with carbonyl compounds and the Prins reaction. The choice of method often depends on the desired substitution pattern and stereochemistry.

Acid-Catalyzed Acetalization

This versatile method involves the reaction of a 1,3-diol with an aldehyde or a ketone in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid. The use of a Dean-Stark apparatus to remove water drives the reaction towards the formation of the 1,3-dioxane (B1201747).[1][2]

Prins Reaction

The Prins reaction is an electrophilic addition of an aldehyde or ketone to an alkene, which can lead to the formation of a 1,3-dioxane, particularly when an excess of the aldehyde is used at low temperatures. This reaction is a powerful tool for the stereoselective synthesis of highly substituted 1,3-dioxanes.[3][4] An enantioselective intermolecular Prins reaction of styrenes and paraformaldehyde catalyzed by a chiral Brønsted acid has been developed for the synthesis of optically active 1,3-dioxanes.[3][5]

Applications in Medicinal Chemistry

Substituted 1,3-dioxanes exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.

Multidrug Resistance (MDR) Modulation

A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of P-glycoprotein (P-gp), a transmembrane efflux pump.[6] Several substituted 1,3-dioxane derivatives have been identified as effective modulators of P-gp, reversing multidrug resistance in cancer cells.[6][7]

dot

MDR_Modulation cluster_cell Cancer Cell Chemotherapeutic_Drug Chemotherapeutic Drug P_gp P-glycoprotein (Efflux Pump) Chemotherapeutic_Drug->P_gp Binding Intracellular Intracellular Drug_Efflux Drug Efflux P_gp->Drug_Efflux ATP hydrolysis Extracellular Extracellular Drug_Efflux->Extracellular 1_3_Dioxane Substituted 1,3-Dioxane 1_3_Dioxane->P_gp Inhibition Acetalization_Workflow Start Start Reactants Mix 1,3-diol, carbonyl compound, and solvent Start->Reactants Catalyst Add acid catalyst Reactants->Catalyst Reflux Reflux with Dean-Stark trap Catalyst->Reflux Monitor Monitor reaction (TLC/GC) Reflux->Monitor Monitor->Reflux Incomplete Workup Cool, neutralize, and extract Monitor->Workup Complete Purify Purify product (distillation/ chromatography) Workup->Purify End End Purify->End

References

Safety Operating Guide

Proper Disposal of 2,4-Dimethyl-1,3-dioxane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2,4-Dimethyl-1,3-dioxane is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively. Adherence to these protocols is essential to mitigate risks associated with this hazardous material.

Immediate Safety and Handling Precautions: this compound is a highly flammable liquid and vapor that can cause serious eye irritation and is harmful if swallowed[1][2]. Handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors[1][3]. All handling procedures should be conducted away from heat, sparks, open flames, and other ignition sources[1][4]. Use non-sparking, explosion-proof tools and ground all containers and receiving equipment to prevent static discharge[1][4]. Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE)[1].

Personal Protective Equipment (PPE) and Safety Measures

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended equipment when handling this compound.

EquipmentSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.[3]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.[3]
Lab Coat Standard laboratory coatTo protect clothing and skin.[3]
Work Area Well-ventilated chemical fume hoodTo minimize inhalation of vapors.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste through your institution's Environmental Health and Safety (EHS) program.[3] Never discharge this chemical into sewer systems or dispose of it as regular trash[1][3].

1. Waste Identification and Segregation:

  • Clearly label a dedicated, leak-proof waste container with the full chemical name "this compound" and the words "Hazardous Waste."[3] Do not use abbreviations or chemical formulas.[5]

  • Do not mix this waste with incompatible materials. Specifically, segregate it from acids, bases, and strong oxidizing agents[5][6].

  • Keep the waste container tightly closed except when adding waste[1][5].

2. Peroxide Formation Risk Management:

  • Dioxanes are known peroxide-forming chemicals[7]. Peroxides can form explosive crystals, especially upon concentration.

  • It is crucial to label the container with the date it was received and the date it was first opened[5].

  • As a best practice, opened containers of peroxide-forming chemicals should be disposed of within 3 to 12 months, depending on the specific class and institutional guidelines[5][7]. Check with your EHS office for specific timelines.

3. Waste Collection and Storage:

  • Collect the waste in a compatible, sealed container. Plastic containers are often preferred to reduce the risk of breakage[3][7].

  • Store the waste container in a designated and properly labeled Satellite Accumulation Area at or near the point of generation[5][7].

  • Ensure the storage area is cool, dry, and well-ventilated, away from heat and sunlight[1]. Store liquids in secondary containment bins[8].

4. Accidental Spill Containment:

  • In case of a spill, immediately evacuate non-essential personnel and remove all sources of ignition[1].

  • Ensure adequate ventilation[1].

  • Wear the appropriate PPE as detailed in the table above.

  • Contain the spill using an inert absorbent material like vermiculite (B1170534) or sand[3].

  • Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal as hazardous waste[1][3].

  • Prevent the spill from entering drains or waterways[1][9].

5. Arranging for Final Disposal:

  • Once the waste container is nearly full (about 90% capacity) or ready for disposal based on peroxide formation timelines, contact your institution's EHS office to schedule a pickup[3][5].

  • Do not transport hazardous waste yourself[5].

  • The final disposal method will be determined by a licensed chemical destruction facility and may include controlled incineration with flue gas scrubbing[1].

6. Empty Container Disposal:

  • Empty containers that held this compound must also be treated as hazardous waste.

  • Containers can be triple-rinsed with a suitable solvent. The first rinse must be collected and disposed of as hazardous waste[8].

  • After thorough rinsing and air-drying, deface or remove all labels from the container before disposing of it as regular trash or recycling, in accordance with institutional policy[8].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_process Process cluster_disposal Disposal Path cluster_spill Spill Response start Start: Handling This compound wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe use_fume_hood Work in Well-Ventilated Fume Hood wear_ppe->use_fume_hood waste_generated Waste Generated? use_fume_hood->waste_generated collect_waste Collect in Labeled, Compatible Container waste_generated->collect_waste Yes spill_occurs Spill Occurs? waste_generated->spill_occurs No check_peroxide Note Date Opened (Peroxide Former) collect_waste->check_peroxide store_waste Store in Satellite Accumulation Area check_peroxide->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs final_disposal Final Disposal via Licensed Facility contact_ehs->final_disposal spill_occurs->use_fume_hood No contain_spill Contain with Inert Absorbent spill_occurs->contain_spill Yes collect_spill Collect Spill Debris (Hazardous Waste) contain_spill->collect_spill collect_spill->collect_waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 2,4-Dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 2,4-Dimethyl-1,3-dioxane, ensuring the well-being of laboratory personnel and compliance with safety standards. The following procedural guidance is designed to directly address operational questions, from personal protective equipment (PPE) selection to disposal, fostering a culture of safety and building trust in our commitment to your research beyond the product itself.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound, based on its classification as a highly flammable liquid and a substance that causes serious eye irritation.[1]

Protection Type Recommended Equipment Notes
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.Must conform to EN 166 (EU) or NIOSH (US) standards.[1][2]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Fire/flame resistant and impervious clothing, such as a lab coat or chemical-resistant apron.Nitrile gloves may offer splash protection but should be replaced immediately upon contamination. Always inspect gloves for integrity before use.[1][3]
Respiratory Protection A full-face respirator with an appropriate organic vapor cartridge.To be used if exposure limits are exceeded, if irritation is experienced, or when working in poorly ventilated areas.
Footwear Chemical-resistant, steel-toe boots or shoes.Perforated shoes, sandals, or similar footwear should not be worn in areas where chemicals are used or stored.

Operational Plan: From Handling to Disposal

A systematic approach is critical to minimize risks associated with this compound.

1. Engineering Controls:

  • Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure safety shower and eyewash stations are readily accessible.[4]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[5][6]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][6]

2. Safe Handling Procedures:

  • Avoid contact with skin and eyes.[1]

  • Do not breathe vapors or mists.

  • Keep away from heat, sparks, open flames, and hot surfaces. – No smoking.[1][5]

  • Use only non-sparking tools.[1][6]

  • Keep the container tightly closed when not in use.[1][7]

  • Wash hands thoroughly after handling.[1][5]

  • Do not eat, drink, or smoke when using this product.[1]

3. First-Aid Measures:

  • After eye contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]

  • After skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

4. Storage:

  • Store in a well-ventilated, cool, and dry place.[1][5]

  • Keep the container tightly closed.[1][7]

  • Store away from incompatible materials such as oxidizing agents.[7]

5. Spill and Leak Procedures:

  • Remove all sources of ignition.

  • Use personal protective equipment.

  • Ventilate the area.

  • Prevent further leakage or spillage if safe to do so.

  • Do not let the product enter drains.[1]

  • Contain and collect spillage with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local / national regulations.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of contents/container to an approved waste disposal plant.[1][6] This may involve dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[1]

  • Regulatory Compliance: Always comply with federal, state, and local regulations for proper handling and disposal.[7]

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Review SDS B Don PPE A->B C Prepare Work Area (Fume Hood, Spill Kit) B->C D Chemical Handling (Dispensing, Reaction) C->D E Decontaminate Work Area D->E H Segregate Waste (Chemical, Contaminated PPE) D->H F Doff PPE E->F G Wash Hands F->G I Label Waste Container H->I J Store in Designated Area I->J K Arrange for Professional Disposal J->K

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.